Etalocib sodium
Description
Etalocib has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific.
Etalocib is a second-generation selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which LY293111 exerts its effects has not been fully elucidated, this agent selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. LY29311 has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells.
Properties
IUPAC Name |
sodium;2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FO6.Na/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23;/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDIMGQSBSDJNC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)[O-])OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32FNaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152608-41-8 | |
| Record name | Etalocib sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152608418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETALOCIB SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993NUX18GO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etalocib Sodium: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etalocib sodium, also known as LY293111, is an investigational drug that has been evaluated for its therapeutic potential in various diseases, including cancer and inflammatory conditions.[1] Its mechanism of action is multifaceted, primarily involving the antagonism of the leukotriene B4 receptor and agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, complete with detailed experimental protocols and quantitative data to support further research and development.
Core Mechanisms of Action
This compound exerts its biological effects through two primary, well-documented pathways:
-
Leukotriene B4 (LTB4) Receptor Antagonism: Etalocib is a potent and selective antagonist of the high-affinity leukotriene B4 receptor (BLT1).[2] LTB4 is a powerful lipid mediator involved in inflammatory responses, attracting and activating leukocytes such as neutrophils.[3][4] By blocking the LTB4 receptor, Etalocib inhibits the downstream signaling cascades that lead to inflammation and cell proliferation.[5]
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism: Etalocib also functions as an agonist for PPARγ, a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by Etalocib leads to the transcription of target genes that can modulate these cellular processes.
Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data from preclinical studies, illustrating the potency and efficacy of this compound in various assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki for [3H]LTB4 Binding | 25 nM | Human Neutrophils | |
| IC50 for LTB4-induced Ca2+ Mobilization | 20 nM | Human Neutrophils | |
| Inhibition of Pancreatic Cancer Cell Proliferation (IC50) | Concentration-dependent | MiaPaCa-2, AsPC-1 | |
| Induction of Apoptosis in Pancreatic Cancer Cells | Time and concentration-dependent | MiaPaCa-2, AsPC-1 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Guinea Pig (LTB4-induced airway obstruction) | ED50 = 14 µg/kg (i.v.), 0.4 mg/kg (p.o.) | Inhibition of airway obstruction | |
| Athymic Mice (Pancreatic cancer xenograft) | 250 mg/kg/day (p.o.) | Inhibition of tumor growth |
Signaling Pathways Modulated by this compound
The dual mechanism of action of this compound results in the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways.
LTB4 Receptor Antagonism Pathway
Etalocib competitively binds to the BLT1 receptor, preventing the binding of its natural ligand, LTB4. This blockade inhibits the G-protein-coupled signaling cascade, leading to the downregulation of pro-inflammatory and pro-proliferative pathways such as NF-κB and MAP kinases.
PPARγ Agonism Pathway
As a PPARγ agonist, Etalocib binds to the PPARγ nuclear receptor. This complex then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the induction of apoptosis and inhibition of cell growth in cancer cells.
Detailed Experimental Protocols
To facilitate the replication and extension of key findings, detailed methodologies for seminal experiments are provided below.
[3H]LTB4 Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the LTB4 receptor.
-
Cell Preparation: Human neutrophils are isolated from peripheral blood of healthy donors using standard density gradient centrifugation.
-
Membrane Preparation: Isolated neutrophils are homogenized in a hypotonic buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of the membrane preparation.
-
Add 25 µL of [3H]LTB4 (radiolabeled ligand) at a final concentration of approximately 0.5 nM.
-
Add 25 µL of varying concentrations of this compound or unlabeled LTB4 (for competition).
-
Incubate at 4°C for 60 minutes.
-
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (concentration of Etalocib that inhibits 50% of specific [3H]LTB4 binding) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit LTB4-induced increases in intracellular calcium concentration.
-
Cell Preparation: Human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological buffer.
-
Assay Procedure:
-
The dye-loaded cells are washed and resuspended in a calcium-containing buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The baseline fluorescence is measured using a fluorometric plate reader.
-
LTB4 is added to stimulate the cells, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the LTB4-induced calcium response against the concentration of this compound.
PPARγ Reporter Gene Assay
This assay quantifies the ability of this compound to activate PPARγ-mediated gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids: one expressing the human PPARγ protein and another containing a luciferase reporter gene under the control of a PPRE promoter.
-
Assay Procedure:
-
Transfected cells are plated in a 96-well plate.
-
Cells are treated with varying concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or vehicle control.
-
After an incubation period (typically 24 hours), the cells are lysed.
-
-
Detection: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle-treated control. The EC50 value (concentration of Etalocib that produces 50% of the maximal response) can be determined from the dose-response curve.
Conclusion
This compound presents a compelling dual mechanism of action, targeting both inflammatory and cell proliferation pathways through LTB4 receptor antagonism and PPARγ agonism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The intricate signaling pathways modulated by Etalocib underscore the complexity of its biological effects and highlight the need for continued research to fully elucidate its clinical utility.
References
- 1. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 5. pnas.org [pnas.org]
The Multi-Targeted Action of LY293111 in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY293111, a small molecule inhibitor, has demonstrated significant anti-cancer properties, particularly in pancreatic and other solid tumors.[1] Its mechanism of action is multifaceted, engaging several key biological targets within cancer cells to induce apoptosis and inhibit proliferation.[2][3] This technical guide provides an in-depth analysis of the biological targets of LY293111, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function.
Core Biological Targets of LY293111
LY293111 exerts its anti-neoplastic effects by modulating the activity of at least two primary protein targets: the Leukotriene B4 (LTB4) receptors and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It may also possess inhibitory effects on 5-lipoxygenase.[2]
-
Leukotriene B4 Receptor (BLT) Antagonism: LY293111 functions as a potent antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for LTB4.[1] LTB4, a product of the 5-lipoxygenase pathway, is a pro-inflammatory eicosanoid that has been shown to promote cancer cell proliferation and survival. By blocking LTB4 binding, LY293111 inhibits the downstream signaling cascades that contribute to tumor growth.
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism: In addition to its BLT antagonism, LY293111 acts as an agonist for PPARγ, a nuclear receptor that plays a role in cell differentiation and apoptosis. Activation of PPARγ by LY293111 is another mechanism through which it can induce anti-cancer effects.
Quantitative Analysis of LY293111 Activity
The efficacy of LY293111 in cancer cells has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its activity.
Table 1: In Vitro Efficacy of LY293111 in Pancreatic Cancer Cells
| Parameter | Cell Lines | Concentration | Effect | Citation |
| Inhibition of Proliferation & Induction of Apoptosis | Wide range of pancreatic cancer cell lines | 100–500 nM | Time and concentration-dependent | |
| S-Phase Cell Cycle Arrest | MiaPaCa-2, AsPC-1 | 250 nmol/L | Dramatic increase in S-phase cells after 48h | |
| Apoptosis Induction | MiaPaCa-2 | 250 nM | 17.4% apoptotic cells after 24h | |
| Apoptosis Induction | MiaPaCa-2 | 500 nM | 59.3% apoptotic cells after 24h | |
| Apoptosis Induction | AsPC-1 | 250 nM | 8.9% apoptotic cells after 24h | |
| Apoptosis Induction | AsPC-1 | 500 nM | 48.3% apoptotic cells after 24h |
Table 2: Receptor Activity of LY293111
| Target Receptor | Activity | IC50 | Citation |
| PPARγ | Agonist | ~4 μM |
Signaling Pathways Modulated by LY293111
LY293111's engagement of its biological targets leads to the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
Inhibition of LTB4-Mediated Pro-Survival Signaling
By blocking the LTB4 receptors, LY293111 prevents the activation of downstream pro-proliferative and anti-apoptotic pathways. One of the key pathways inhibited is the ERK1/2 signaling cascade.
Induction of Mitochondria-Mediated Apoptosis
A primary mechanism of LY293111-induced cell death is through the intrinsic, or mitochondria-mediated, apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent caspase activation.
Induction of S-Phase Cell Cycle Arrest
LY293111 has been shown to induce cell cycle arrest in the S-phase. This is achieved through the downregulation of key cell cycle regulatory proteins, including Cyclin A, Cyclin E, and Cyclin-dependent kinase 2 (CDK2).
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to characterize the effects of LY293111 on cancer cells.
Experimental Workflow
A typical workflow for assessing the anti-cancer effects of LY293111 involves a series of in vitro assays to determine its impact on cell viability, apoptosis, and cell cycle progression, followed by in vivo studies to confirm its efficacy in a tumor model.
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate pancreatic cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of LY293111 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
[3H]-Thymidine Labeling: Add [3H]-thymidine to each well and incubate for 4-6 hours to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated [3H]-thymidine.
-
Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells with LY293111 on glass coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.25% Triton X-100) to allow entry of the labeling reagents.
-
TdT Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Collection and Fixation: Harvest the treated and control cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained by the propidium iodide (PI).
-
PI Staining: Resuspend the cells in a solution containing the fluorescent DNA intercalating agent, propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated and control cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin A, CDK2, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
LY293111 is a promising anti-cancer agent with a well-defined, multi-targeted mechanism of action. Its ability to concurrently antagonize LTB4 receptors and activate PPARγ leads to the potent induction of apoptosis and cell cycle arrest in cancer cells. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of LY293111 and other targeted cancer therapies. While a phase II clinical trial of LY293111 in combination with gemcitabine for advanced pancreatic adenocarcinoma did not demonstrate a survival benefit, the compound's distinct mechanisms of action warrant further investigation, potentially in different therapeutic combinations or patient populations.
References
- 1. A novel anti-pancreatic cancer agent, LY293111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Etalocib Sodium: A Technical Guide to its Function as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etalocib sodium (also known as LY293111) is a multifaceted compound initially developed as a potent antagonist for the leukotriene B4 (LTB4) receptor. Subsequent research has revealed its broader mechanism of action, which includes direct agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This nuclear receptor plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis, making it a significant target for therapeutic intervention in metabolic diseases and oncology. Evidence indicates that this compound can induce adipogenic differentiation in vitro and functionally activate PPARγ, with a reported IC50 value of approximately 4 µM for PPARγ receptors.[1] This technical guide provides a detailed overview of this compound's function as a PPARγ agonist, presenting available quantitative data, standardized experimental protocols for assessing its activity, and diagrams of the relevant signaling pathways and workflows.
Introduction to PPARγ and its Agonists
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
The activation of PPARγ is central to numerous physiological processes:
-
Adipogenesis : PPARγ is considered a master regulator of fat cell differentiation.
-
Insulin Sensitization : It enhances insulin sensitivity, primarily in adipose tissue, by modulating the expression of genes involved in glucose and lipid metabolism.
-
Anti-inflammatory Effects : PPARγ activation can suppress the expression of pro-inflammatory genes.
Synthetic agonists, such as the thiazolidinedione (TZD) class of drugs (e.g., Rosiglitazone, Pioglitazone), are used clinically as insulin sensitizers for the treatment of type 2 diabetes. This compound represents a compound with a distinct chemical structure that also engages this critical regulatory pathway.
This compound as a PPARγ Agonist: Mechanism of Action
This compound's interaction with PPARγ initiates a cascade of molecular events that modulate gene expression. The binding of Etalocib to the Ligand Binding Domain (LBD) of PPARγ induces a conformational change in the receptor. This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins, which are essential for the initiation of transcription.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway for a PPARγ agonist like this compound.
Quantitative Data
The primary quantitative measure reported for this compound's activity on PPARγ is its inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of a specific biological or biochemical function, which in this context, pertains to its interaction with the receptor.
| Compound | Parameter | Value | Target | Reference |
| This compound | IC50 | ~ 4 µM | PPARγ Receptors | [1] |
Note: Further quantitative data, such as binding affinity (Ki/Kd) or transactivation potency (EC50), are not extensively reported in the currently available literature.
Detailed Experimental Protocols
The characterization of a compound as a PPARγ agonist involves several key in vitro experiments. While the specific protocols used for this compound are not publicly detailed, the following sections describe standardized, representative methodologies widely used in the field.
PPARγ Ligand Binding Assay
This assay determines the ability of a test compound to displace a known, labeled ligand from the PPARγ Ligand Binding Domain (LBD), thereby measuring its binding affinity. A common method is a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Objective: To quantify the binding affinity (IC50, Ki) of this compound for the PPARγ LBD.
Materials:
-
Recombinant human PPARγ-LBD (often GST-tagged)
-
Fluorescently-labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)
-
Lanthanide-labeled anti-tag antibody (e.g., Europium-labeled anti-GST)
-
Test compound (this compound)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well microplates
-
TR-FRET capable plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution containing the PPARγ-LBD, the fluorescent ligand, and the labeled antibody.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the serially diluted this compound or control compounds (positive control: a known agonist like Rosiglitazone; negative control: DMSO vehicle) to the wells of a 384-well plate.
-
Reaction Incubation: Add the PPARγ-LBD/ligand/antibody working solution (e.g., 15 µL) to all wells. Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A decrease in the ratio indicates displacement of the fluorescent ligand by the test compound. Plot the ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[2]
PPARγ Reporter Gene (Transactivation) Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
Objective: To determine the functional potency (EC50) of this compound as a PPARγ agonist.
Materials:
-
Mammalian cell line (e.g., HEK293T, Cos-7)
-
Expression plasmid for full-length human PPARγ.
-
Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., PPRE-tk-Luc).
-
Control plasmid for transfection normalization (e.g., Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and serum.
-
Test compound (this compound).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Incubate for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.
-
Luciferase Measurement: Measure the firefly luciferase activity followed by the Renilla luciferase activity in each well using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
In Vitro Adipocyte Differentiation Assay
This assay provides functional evidence of PPARγ agonism by assessing the compound's ability to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.
Objective: To qualitatively and quantitatively assess the ability of this compound to induce adipogenesis.
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1, human adipose-derived stem cells).
-
Growth medium (e.g., DMEM with 10% calf serum).
-
Differentiation medium (DM): Growth medium supplemented with an adipogenic cocktail (e.g., 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin).
-
Test compound (this compound).
-
Formalin solution (10%).
-
Oil Red O staining solution.
-
Isopropanol (100%).
-
Microscope and spectrophotometer.
Methodology:
-
Cell Culture: Culture preadipocytes in growth medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation medium containing various concentrations of this compound or a positive control (e.g., Rosiglitazone).
-
Maturation: After 2-3 days, replace the medium with growth medium containing insulin and the test compound. Continue to culture for an additional 8-12 days, replacing the medium every 2-3 days.
-
Staining for Lipid Droplets:
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash again and stain with Oil Red O solution for 30-60 minutes. This stains the intracellular lipid droplets red.
-
Wash away excess stain with water.
-
-
Quantification:
-
Qualitative: Visualize and photograph the stained cells under a microscope to observe the morphology and number of lipid-containing cells.
-
Quantitative: Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes. Transfer the eluate to a 96-well plate and measure the absorbance at ~510 nm. Increased absorbance corresponds to greater lipid accumulation.
-
Conclusion
This compound is a multi-target agent whose pharmacological profile includes clinically relevant agonism of PPARγ. With a reported IC50 of approximately 4 µM, it demonstrates direct interaction with this key nuclear receptor. The functional consequence of this interaction is evidenced by its ability to drive adipogenic differentiation, a hallmark of PPARγ activation. While its potency as a PPARγ agonist may be lower than that of dedicated TZD-class drugs, this activity is a critical component of its overall biological effect and warrants consideration in preclinical and clinical research. The standardized protocols provided in this guide offer a robust framework for further investigation and characterization of this compound and novel compounds targeting the PPARγ pathway.
References
Etalocib Sodium: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etalocib sodium, also known as LY293111, is a potent and selective small molecule that has been investigated for its therapeutic potential in a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its dual mechanism of action as a high-affinity antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1) and as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its complex signaling pathways and experimental workflows.
Introduction
This compound is a synthetic compound that has garnered significant interest for its unique pharmacological profile. Initially developed as a potent and selective antagonist of the BLT1 receptor, it effectively blocks the pro-inflammatory signaling cascade initiated by leukotriene B4. Subsequent research revealed its activity as a PPARγ agonist, a nuclear receptor that plays a critical role in the regulation of inflammation, metabolism, and cell differentiation. This dual functionality suggests a complex and multifaceted impact on cellular processes, making it a subject of extensive preclinical investigation.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Leukotriene B4 Receptor Antagonism: this compound is a competitive antagonist of the BLT1 receptor, a G-protein coupled receptor (GPCR) that mediates the potent chemoattractant and pro-inflammatory effects of LTB4. By binding to the BLT1 receptor, this compound prevents the downstream signaling events that lead to leukocyte activation, chemotaxis, and the release of inflammatory mediators.
-
PPARγ Agonism: this compound also functions as an agonist for PPARγ, a ligand-activated transcription factor. Activation of PPARγ leads to the transcription of genes involved in anti-inflammatory responses and the suppression of pro-inflammatory gene expression. This mechanism contributes to the overall anti-inflammatory and potential anti-neoplastic effects of the compound.
Signaling Pathways
The dual mechanism of action of this compound involves distinct signaling pathways that ultimately converge to modulate inflammatory and cellular growth processes.
Etalocib Sodium: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etalocib sodium, also known by its developmental codes LY293111 and VML-295, is a potent and selective small molecule that has garnered significant interest in the fields of inflammation and oncology.[1] It functions as a dual-acting agent, exhibiting antagonism at the leukotriene B4 (LTB4) receptor and agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] This technical guide provides an in-depth overview of the chemical structure, synthesis, and key biological activities of this compound, tailored for professionals in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is the sodium salt of Etalocib. Its chemical structure is characterized by a complex diaryl ether linkage. The systematic IUPAC name for this compound is sodium 2-(3-(3-((5-ethyl-4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-yl)oxy)propoxy)-2-propylphenoxy)benzoate.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | sodium 2-(3-(3-((5-ethyl-4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-yl)oxy)propoxy)-2-propylphenoxy)benzoate | [1] |
| Synonyms | LY293111 sodium, VML-295 sodium | [1] |
| CAS Number | 152608-41-8 | |
| Molecular Formula | C₃₃H₃₂FNaO₆ | |
| Molecular Weight | 566.60 g/mol | |
| Exact Mass | 566.2081 | |
| SMILES | CCCc1c(cccc1Oc2ccccc2C(=O)[O-])OCCCOc3cc(c(cc3CC)-c4ccc(cc4)F)O.[Na+] |
Synthesis of Etalocib
While a detailed, step-by-step industrial synthesis protocol for this compound is not publicly available, the synthesis can be conceptualized based on principles of ether and biaryl synthesis. A plausible retro-synthetic analysis suggests the key steps would involve the formation of the diaryl ether and biphenyl linkages.
A potential synthetic workflow is outlined below. This diagram represents a logical sequence of reactions that could be employed to construct the Etalocib molecule.
Biological Activity and Mechanism of Action
Etalocib's dual mechanism of action contributes to its anti-inflammatory and anti-neoplastic properties.
Table 2: Biological Activity of Etalocib
| Target | Activity | Potency | Reference |
| Leukotriene B4 Receptor (LTB4R) | Antagonist | IC₅₀ ≈ 5–10 nM | |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist | EC₅₀ ≈ 1–5 µM |
Leukotriene B4 Receptor Antagonism
Leukotriene B4 is a potent lipid mediator of inflammation that, upon binding to its receptor (BLT1), triggers a signaling cascade leading to chemotaxis, degranulation, and production of reactive oxygen species in immune cells. By competitively inhibiting this interaction, Etalocib can mitigate these pro-inflammatory responses.
PPARγ Agonism
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. As an agonist, Etalocib binds to and activates PPARγ. The activated receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to anti-inflammatory and anti-proliferative effects.
Pharmacokinetics
Preclinical studies in Fischer 344 rats have provided initial insights into the pharmacokinetic profile of Etalocib. Following oral administration of [¹⁴C]-labeled Etalocib, the primary metabolic pathway was found to be glucuronidation. The major metabolites identified were phenolic (ether), acyl, and bisglucuronides of the parent compound. A portion of Etalocib-derived material was observed to be irreversibly bound to plasma proteins, which may contribute to a longer than expected half-life of the total radioactivity compared to the parent drug.
Table 3: Preclinical Pharmacokinetic Observations in Rats
| Parameter | Observation | Reference |
| Primary Metabolic Pathway | Glucuronidation | |
| Major Metabolites | Phenolic, acyl, and bisglucuronides | |
| Plasma Protein Binding | Irreversible binding of a fraction of drug-related material |
Experimental Protocols
Leukotriene B4 Receptor Binding Assay (Radioligand Competition)
This protocol describes a general method for determining the binding affinity of a test compound like Etalocib to the LTB4 receptor.
Methodology:
-
Membrane Preparation: A cell line or tissue known to express the LTB4 receptor (e.g., guinea pig spleen homogenate) is homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4) and varying concentrations of the unlabeled test compound (Etalocib).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the binding affinity (Ki).
PPARγ Agonist Activity Assay (Reporter Gene Assay)
This protocol outlines a common method to assess the agonist activity of a compound on PPARγ.
Methodology:
-
Cell Culture: A suitable mammalian cell line is engineered to co-express the full-length human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.
-
Treatment: The engineered cells are treated with varying concentrations of the test compound (Etalocib). A known PPARγ agonist is used as a positive control.
-
Incubation: The cells are incubated to allow for compound uptake, receptor activation, and reporter gene expression.
-
Lysis and Detection: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding a substrate that produces a luminescent or colorimetric signal.
-
Data Analysis: The signal intensity is proportional to the level of PPARγ activation. The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.
Conclusion
This compound is a fascinating molecule with a dual mechanism of action that has shown promise in preclinical models of inflammation and cancer. Its complex chemical structure presents interesting synthetic challenges, and its biological activity is mediated through two important signaling pathways. This guide provides a foundational understanding of this compound for researchers and developers, summarizing its key chemical and biological properties and outlining the experimental approaches used to characterize such molecules. Further investigation into its clinical pharmacokinetics and efficacy will be crucial in determining its therapeutic potential.
References
The History and Development of LY293111: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LY293111, also known as etalocib, is a potent and selective second-generation leukotriene B4 (LTB4) receptor antagonist developed by Eli Lilly and Company. Initially investigated for its anti-inflammatory properties in conditions such as asthma, psoriasis, and rheumatoid arthritis, its development for these indications was discontinued. Subsequently, LY293111 was repurposed for oncology, with a primary focus on pancreatic cancer, where it demonstrated preclinical efficacy in inhibiting proliferation and inducing apoptosis. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and experimental evaluation of LY293111, presenting key data in a structured format and detailing experimental methodologies.
Introduction: The Discovery of a Second-Generation LTB4 Receptor Antagonist
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses by attracting and activating leukocytes.[1] The development of LTB4 receptor antagonists has been a key strategy for treating various inflammatory diseases.[1] LY293111 emerged as a second-generation LTB4 receptor antagonist with significantly improved potency in a variety of functional assays compared to its predecessors.[2]
While the specific details of the initial discovery and medicinal chemistry program by Eli Lilly are not extensively published, LY293111 was identified as a promising candidate for targeting LTB4-mediated inflammation.[3] Its development initially focused on inflammatory conditions where LTB4 is a key pathological driver.
Mechanism of Action
LY293111 exerts its pharmacological effects primarily by acting as a competitive antagonist at the BLT1 receptor, a high-affinity receptor for LTB4. By blocking the binding of LTB4 to BLT1 on immune cells, LY293111 inhibits downstream signaling pathways that lead to chemotaxis, degranulation, and production of pro-inflammatory cytokines.[2]
At higher concentrations, LY293111 has also been shown to inhibit the production of LTB4 and thromboxane B2. Furthermore, it has been identified to have off-target activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which may contribute to some of its biological effects.
Signaling Pathway of LTB4 and Inhibition by LY293111
Preclinical Development
The preclinical evaluation of LY293111 spanned a range of in vitro and in vivo models, initially for inflammatory diseases and later for oncology.
In Vitro Studies
A summary of the key in vitro activities of LY293111 is presented in the table below.
| Assay | System | Species | IC50 / Ki (nM) | Reference |
| [3H]LTB4 Binding | Neutrophils | Human | 17.6 ± 4.8 (IC50) | |
| [3H]LTB4 Binding | Lung Membranes | Guinea Pig | 7.1 ± 0.8 (Ki) | |
| [3H]LTB4 Binding | Spleen Membranes | Guinea Pig | 65 (IC50) | |
| [3H]LTB4 Binding | Not specified | Not specified | 25 (Ki) | |
| Neutrophil Aggregation | Neutrophils | Human | 32 ± 5 (IC50) | |
| Chemiluminescence | Neutrophils | Human | 20 ± 2 (IC50) | |
| Chemotaxis | Neutrophils | Human | 6.3 ± 1.7 (IC50) | |
| Superoxide Production | Adherent Neutrophils | Human | 0.5 (IC50) | |
| Calcium Mobilization | Not specified | Not specified | 20 (IC50) |
In Vivo Studies
LY293111 was evaluated in animal models of asthma and arthritis, demonstrating anti-inflammatory effects.
The focus of in vivo studies later shifted to oncology, particularly pancreatic cancer. In xenograft models using human pancreatic cancer cell lines (AsPC-1 and HPAC) in athymic mice, oral administration of LY293111 at a dose of 250 mg/kg/day significantly inhibited tumor growth over a 24-day period. This inhibition was associated with a massive induction of apoptosis in the tumor tissue.
Clinical Development
Inflammatory Diseases
LY293111 underwent clinical trials for various inflammatory conditions, including asthma, psoriasis, and rheumatoid arthritis. While it was found to be safe and well-tolerated, the development for these indications was ultimately discontinued due to a lack of demonstrated clinical efficacy.
In a study on atopic asthmatic subjects, oral LY293111 (112 mg three times daily for seven days) did not show a significant effect on early or late asthmatic responses to allergen challenge. However, it did significantly reduce the number of neutrophils in bronchoalveolar lavage fluid, indicating a biological effect on neutrophil trafficking.
Oncology
Following the discontinuation of its development for inflammatory diseases, LY293111 was repurposed for the treatment of cancer.
A Phase I dose-escalation study was conducted in 38 patients with advanced solid tumors. The recommended Phase II dose was determined to be 600 mg twice daily, with diarrhea being the dose-limiting toxicity. Two patients, one with chondrosarcoma and one with melanoma, experienced prolonged stable disease.
A randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy of LY293111 (600 mg twice daily) in combination with gemcitabine in 122 chemotherapy-naive patients with advanced pancreatic adenocarcinoma. The primary endpoint was 6-month survival. The study did not demonstrate a significant benefit of adding LY293111 to gemcitabine in this patient population.
Summary of Key Clinical Trials
| Phase | Indication | Treatment | Number of Patients | Key Findings | Reference |
| Not Specified | Asthma | LY293111 (112 mg TID) vs. Placebo | 12 | No significant effect on asthmatic responses, but reduced neutrophils in BAL fluid. | |
| I | Advanced Solid Tumors | LY293111 (dose escalation) | 38 | Recommended Phase II dose of 600 mg BID; dose-limiting toxicity was diarrhea. | |
| II | Pancreatic Adenocarcinoma | LY293111 (600 mg BID) + Gemcitabine vs. Placebo + Gemcitabine | 122 | No significant improvement in 6-month survival. |
Experimental Protocols
In Vitro LTB4 Receptor Binding Assay
Objective: To determine the binding affinity of LY293111 for the LTB4 receptor.
Protocol:
-
Membrane Preparation: Human neutrophils or guinea pig lung/spleen tissues are homogenized and centrifuged to isolate the membrane fraction containing the LTB4 receptors.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of radiolabeled LTB4 ([3H]LTB4) and varying concentrations of LY293111 in a suitable buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of LY293111 that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is determined. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of LY293111 in a preclinical model of pancreatic cancer.
Protocol:
-
Cell Culture: Human pancreatic cancer cell lines (e.g., AsPC-1, HPAC) are cultured in appropriate media.
-
Animal Model: Athymic nude mice (BALB/c nu/nu) are used.
-
Tumor Implantation: A suspension of pancreatic cancer cells (e.g., 3 million cells) is injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives oral administration of LY293111 (e.g., 250 mg/kg/day) daily. The control group receives the vehicle.
-
Endpoint: Treatment continues for a defined period (e.g., 24 days). At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups. Tumors can be further analyzed for markers of apoptosis (e.g., TUNEL assay).
Experimental Workflow for Pancreatic Cancer Xenograft Study
Conclusion and Future Perspectives
LY293111 represents a well-characterized second-generation LTB4 receptor antagonist with a development history that reflects the complexities of drug discovery and repurposing. While its initial promise in inflammatory diseases did not translate into clinical success, its potent biological activity led to its investigation as an anti-cancer agent. The preclinical data in pancreatic cancer were encouraging, demonstrating significant tumor growth inhibition and induction of apoptosis. However, a Phase II clinical trial in combination with gemcitabine did not show a survival benefit.
The story of LY293111 underscores the importance of understanding the intricate roles of inflammatory pathways in different disease contexts. While the direct application of LY293111 in pancreatic cancer may be limited based on current clinical data, the knowledge gained from its development continues to inform research into the role of the LTB4 pathway in both inflammation and oncology. Future research may explore the potential of LTB4 receptor antagonists in other cancer types or in combination with different therapeutic modalities, leveraging a deeper understanding of patient stratification and biomarker-driven approaches.
References
In Vitro Characterization of Etalocib Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Etalocib sodium, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. The following sections detail the pharmacological activity of this compound, present key quantitative data in a structured format, outline detailed experimental protocols for its characterization, and provide visual representations of its mechanism of action and experimental workflows.
Core Activity and Mechanism of Action
This compound (also known as LY293111) is an orally active compound that exerts its biological effects primarily through the competitive antagonism of the high-affinity leukotriene B4 receptor (BLT1).[1] LTB4 is a potent lipid mediator involved in a variety of inflammatory responses. By blocking the binding of LTB4 to its receptor, this compound effectively inhibits downstream signaling cascades, leading to the attenuation of inflammatory processes.[2][3]
In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis and inhibit proliferation in human pancreatic cancer cells, suggesting a potential role in oncology.[4]
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key potency and efficacy data.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Radioligand Binding Assay | Human Neutrophil Membranes | Ki for [3H]LTB4 binding | 25 nM | [5] |
| Calcium Mobilization Assay | Human Neutrophils | IC50 vs. LTB4-induced Ca2+ mobilization | 20 nM | |
| Cell Proliferation Assay | MiaPaCa-2 (Pancreatic Cancer) | Inhibition of thymidine incorporation | Concentration- and time-dependent | |
| Cell Proliferation Assay | AsPC-1 (Pancreatic Cancer) | Inhibition of thymidine incorporation | Concentration- and time-dependent | |
| Apoptosis Assay | MiaPaCa-2 and AsPC-1 | Induction of apoptosis | Observed at 250 and 500 nM |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are synthesized from established methodologies and are intended to serve as a comprehensive guide for reproducing these experiments.
Radioligand Binding Assay for LTB4 Receptor Affinity
This assay determines the binding affinity of this compound to the LTB4 receptor by measuring the displacement of a radiolabeled ligand, [3H]LTB4.
Materials:
-
Human neutrophil cell membranes (or a suitable cell line overexpressing the BLT1 receptor)
-
[3H]Leukotriene B4 ([3H]LTB4)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [3H]LTB4 (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
To determine non-specific binding, include wells with a high concentration of unlabeled LTB4.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis software.
LTB4-Induced Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LTB4 in target cells, such as neutrophils.
Materials:
-
Human neutrophils or a suitable cell line expressing the BLT1 receptor
-
LTB4
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Isolate and prepare human neutrophils or culture the chosen cell line.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Plate the cells in a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a solution of LTB4 (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using an automated injector.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
Determine the peak fluorescence response for each well.
-
Plot the LTB4-induced calcium response as a function of this compound concentration and calculate the IC50 value.
Cell Proliferation (Thymidine Incorporation) Assay
This assay assesses the effect of this compound on the proliferation of cancer cells by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, AsPC-1)
-
Complete cell culture medium
-
This compound
-
[3H]Thymidine
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH) or scintillation fluid
-
Scintillation counter or a cell harvester and filter mats
Procedure:
-
Seed the pancreatic cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
During the final few hours of the incubation period (e.g., 4-6 hours), add [3H]thymidine to each well.
-
After the labeling period, wash the cells with PBS.
-
Precipitate the DNA by adding cold TCA and incubating on ice.
-
Wash the wells to remove unincorporated [3H]thymidine.
-
Lyse the cells with NaOH or a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. Alternatively, use a cell harvester to collect the precipitated DNA onto filter mats for counting.
-
Express the results as a percentage of the vehicle-treated control and determine the concentration- and time-dependent effects of this compound on cell proliferation.
Visualizations
Signaling Pathway
The following diagram illustrates the Leukotriene B4 (LTB4) signaling pathway and the point of inhibition by this compound. LTB4 binds to its G protein-coupled receptor (GPCR), BLT1, leading to the activation of downstream signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). These events ultimately result in various cellular responses, such as chemotaxis, degranulation, and the production of pro-inflammatory mediators. This compound acts as a competitive antagonist at the BLT1 receptor, preventing LTB4 from binding and initiating this signaling cascade.
Caption: LTB4 Signaling Pathway and this compound Inhibition.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the in vitro characterization of a receptor antagonist like this compound. The process begins with primary screening to identify compounds with activity at the target receptor, followed by secondary assays to confirm potency and mechanism of action, and finally, cell-based assays to evaluate the compound's effect on cellular functions.
Caption: In Vitro Characterization Workflow for a Receptor Antagonist.
References
- 1. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 4. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Etalocib Sodium and the Arachidonate 5-Lipoxygenase (Alox5) Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of etalocib sodium's interaction with the arachidonate 5-lipoxygenase (Alox5) pathway. This compound, also known as LY293111, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). While not a direct inhibitor of the Alox5 enzyme, its mechanism of action is intrinsically linked to the downstream effects of this critical inflammatory pathway. This document elucidates the Alox5 signaling cascade, details the mechanism of action of this compound, presents quantitative data on its biological activity, and provides comprehensive experimental protocols for relevant assays.
The Arachidonate 5-Lipoxygenase (Alox5) Signaling Pathway
The Alox5 pathway is a key inflammatory cascade that begins with the liberation of arachidonic acid from the cell membrane. The central enzyme, arachidonate 5-lipoxygenase (Alox5), in concert with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted into two main classes of pro-inflammatory leukotrienes:
-
Leukotriene B4 (LTB4): Synthesized from LTA4 by the enzyme leukotriene A4 hydrolase (LTA4H). LTB4 is a potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in the initiation and amplification of inflammatory responses.
-
Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): Formed by the conjugation of LTA4 with glutathione, a reaction catalyzed by leukotriene C4 synthase (LTC4S). These leukotrienes are primarily involved in smooth muscle contraction, increased vascular permeability, and mucus secretion, and are key mediators in asthma and allergic reactions.
Figure 1: Overview of the Alox5 signaling pathway.
Mechanism of Action of this compound
This compound functions as a selective and competitive antagonist of the high-affinity LTB4 receptor, BLT1. By binding to this receptor, it prevents the binding of endogenous LTB4, thereby inhibiting the downstream signaling events that lead to leukocyte activation and chemotaxis. This targeted action effectively dampens the inflammatory response mediated by LTB4 without directly affecting the enzymatic activity of Alox5 or the production of other leukotrienes.
Figure 2: this compound as a competitive antagonist of the BLT1 receptor.
Quantitative Data
The potency of this compound as an LTB4 receptor antagonist has been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Assay System | Reference |
| Ki | 25 nM | [3H]LTB4 binding to human neutrophils | [1][2] |
| IC50 | 20 nM | LTB4-induced calcium mobilization in human neutrophils | [1][2] |
| IC50 | 17.6 nM | Inhibition of [3H]LTB4 binding to isolated human neutrophils | |
| IC50 | 6.3 nM | Inhibition of LTB4-induced chemotaxis of human neutrophils |
Experimental Protocols
LTB4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the LTB4 receptor using [3H]LTB4.
Materials:
-
Isolated human neutrophil membranes
-
[3H]LTB4 (radioligand)
-
Unlabeled LTB4 (for determining non-specific binding)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate human neutrophils from whole blood using a density gradient centrifugation method. Homogenize the neutrophils in a hypotonic buffer and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [3H]LTB4 (at a concentration near its Kd) and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of [3H]LTB4 and 50 µL of a saturating concentration of unlabeled LTB4 (e.g., 1 µM).
-
Competitive Binding: 50 µL of [3H]LTB4 and 50 µL of varying concentrations of the test compound.
-
-
Incubation: Add 100 µL of the neutrophil membrane preparation to each well. Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Figure 3: Workflow for a competitive LTB4 receptor binding assay.
Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to LTB4 and the inhibitory effect of an antagonist.
Materials:
-
Cells expressing the LTB4 receptor (e.g., human neutrophils or a recombinant cell line)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
LTB4 (agonist)
-
Test compound (e.g., this compound)
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C in the dark.
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Add the test compound (this compound) at various concentrations to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: Inject LTB4 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the peak fluorescence response in the presence and absence of the compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[3]
Alox5 Enzyme Inhibition Assay (for context)
This protocol provides a general method for measuring the direct inhibition of Alox5 enzyme activity.
Materials:
-
Recombinant human Alox5 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 2 mM CaCl2, 2 mM ATP, pH 7.5)
-
Test compound
-
Known Alox5 inhibitor (e.g., Zileuton) as a positive control
-
HPLC system with a UV detector
Procedure:
-
Enzyme Activation: Pre-incubate the Alox5 enzyme in the assay buffer.
-
Inhibitor Incubation: Add the test compound or positive control at various concentrations to the activated enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specific time (e.g., 10 minutes), stop the reaction by adding an organic solvent (e.g., methanol) and an internal standard.
-
Product Extraction: Extract the lipoxygenase products using a solid-phase extraction cartridge.
-
HPLC Analysis: Analyze the extracted products by reverse-phase HPLC, monitoring the absorbance at 235 nm (for 5-HETE) and 270 nm (for LTB4 diene conjugate).
-
Data Analysis: Quantify the amount of Alox5 products formed. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound is a highly specific LTB4 receptor antagonist that indirectly modulates the Alox5 pathway by blocking the pro-inflammatory effects of one of its key end-products. Its mechanism of action downstream of Alox5 makes it a valuable tool for studying the role of LTB4 in various inflammatory conditions and a potential therapeutic agent for diseases driven by LTB4-mediated inflammation. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other LTB4 receptor antagonists.
References
Unraveling the Pharmacodynamics of Etalocib Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etalocib sodium, also known as LY293111, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, with a secondary activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] Initially investigated for inflammatory conditions, its pharmacodynamic profile has garnered significant interest for its potential applications in oncology, particularly in pancreatic cancer. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.
Core Pharmacodynamic Properties
This compound exerts its biological effects through a dual mechanism of action, primarily by antagonizing the high-affinity LTB4 receptor (BLT1) and, to a lesser extent, by activating the nuclear receptor PPARγ.
Leukotriene B4 Receptor Antagonism
This compound is a highly potent and selective competitive antagonist of the LTB4 receptor. This antagonism blocks the binding of the pro-inflammatory lipid mediator LTB4, thereby inhibiting downstream signaling cascades that promote inflammation, cell proliferation, and survival.
The following table summarizes the key quantitative parameters defining the LTB4 receptor antagonist activity of this compound.
| Assay | Target/Cell Type | Parameter | Value | Reference |
| [³H]LTB4 Binding Assay | Human Neutrophils | IC₅₀ | 17.6 ± 4.8 nM | |
| [³H]LTB4 Binding Assay | Guinea Pig Lung Membranes | Kᵢ | 7.1 ± 0.8 nM | |
| LTB4-induced Neutrophil Aggregation | Human Neutrophils | IC₅₀ | 32 ± 5 nM | |
| LTB4-induced Chemiluminescence | Human Neutrophils | IC₅₀ | 20 ± 2 nM | |
| LTB4-induced Chemotaxis | Human Neutrophils | IC₅₀ | 6.3 ± 1.7 nM | |
| LTB4-induced Superoxide Production | Adherent Human Neutrophils | IC₅₀ | 0.5 nM | |
| LTB4-induced Calcium Mobilization | Human Neutrophils | IC₅₀ | 20 nM | [2] |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
In addition to its potent LTB4 receptor antagonism, this compound has been identified as a PPARγ agonist.[1] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The agonist activity of Etalocib on PPARγ is considered a secondary mechanism that may contribute to its overall pharmacological profile. However, the anticancer effects of Etalocib in pancreatic cancer models appear to be mediated primarily through LTB4 receptor antagonism, as the concentrations required for these effects are significantly lower than its IC₅₀ for PPARγ activation (~4 µM).[1]
Signaling Pathways and Mechanisms of Action
The dual activities of this compound result in the modulation of distinct signaling pathways, leading to its anti-inflammatory and anti-cancer effects.
LTB4 Receptor Signaling Pathway
This compound competitively inhibits the binding of LTB4 to its G-protein coupled receptor, BLT1. This blockade prevents the activation of downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of phospholipase C, which ultimately leads to a reduction in intracellular calcium mobilization and the inhibition of pro-inflammatory and pro-proliferative responses.
PPARγ Signaling Pathway
As a PPARγ agonist, this compound can diffuse into the nucleus and bind to the PPARγ receptor. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, leading to the transcription of genes involved in metabolic regulation and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and published literature involving this compound and similar compounds.
[³H]LTB4 Receptor Binding Assay
This assay is used to determine the binding affinity (IC₅₀ and Kᵢ) of this compound to the LTB4 receptor.
-
Materials:
-
Human neutrophil membranes or guinea pig lung membranes
-
[³H]LTB4 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Non-labeled LTB4 (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microtiter plate, add the membrane preparation, [³H]LTB4 (at a concentration near its Kₑ), and either buffer (for total binding), non-labeled LTB4 (for non-specific binding), or this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.
-
LTB4-Induced Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LTB4.
-
Materials:
-
Human neutrophils or other LTB4 receptor-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
LTB4 (agonist)
-
This compound (test compound)
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with automated injection capabilities
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in the physiological salt solution and add to a microtiter plate.
-
Incubate the cells with various concentrations of this compound or vehicle control.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of LTB4 into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the LTB4-induced calcium response in the presence and absence of the compound.
-
Calculate the IC₅₀ value from the concentration-response curve.
-
In Vitro Pancreatic Cancer Cell Proliferation and Apoptosis Assays
These assays assess the anti-cancer effects of this compound on pancreatic cancer cell lines.
-
Cell Lines: MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, and AsPC-1.[3]
-
Proliferation Assay ([³H]Thymidine Incorporation):
-
Seed pancreatic cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 100-500 nM) for different time points (e.g., 24, 48, 72 hours).
-
During the last few hours of incubation, add [³H]thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
A decrease in [³H]thymidine incorporation indicates inhibition of cell proliferation.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat pancreatic cancer cells with this compound as described above.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Pancreatic Cancer Xenograft Model
This model evaluates the in vivo efficacy of this compound in a setting that mimics human disease.
-
Animal Model: Athymic (nude) mice.
-
Cell Line: S2-013 human pancreatic cancer cells stably expressing green fluorescent protein (GFP).
-
Procedure:
-
Surgically implant the S2-013-GFP cells into the pancreas of the athymic mice (orthotopic implantation).
-
Allow the tumors to establish.
-
Randomize the mice into treatment groups: vehicle control, this compound, gemcitabine, and a combination of this compound and gemcitabine.
-
Administer this compound orally.
-
Monitor tumor growth and metastasis over time using fluorescence imaging.
-
At the end of the study, sacrifice the mice and excise the tumors for weight and histological analysis.
-
Conclusion
This compound demonstrates a compelling pharmacodynamic profile characterized by potent LTB4 receptor antagonism and secondary PPARγ agonism. Its ability to inhibit key inflammatory and proliferative signaling pathways, coupled with its demonstrated efficacy in preclinical models of pancreatic cancer, underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of its mechanisms and the experimental methodologies used to elucidate them, serving as a valuable resource for the scientific community to guide future research and clinical development efforts.
References
Cellular Uptake and Distribution of LY293111: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY293111 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1), which has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies. Its primary mechanism of action involves the blockade of LTB4-mediated signaling, which is implicated in a variety of inflammatory diseases and cancer progression. Furthermore, LY293111 has been shown to exhibit agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ) and can inhibit 5-lipoxygenase at higher concentrations, suggesting a multi-faceted pharmacological profile. In cancer cell lines, LY293111 has been observed to induce S-phase cell cycle arrest and apoptosis through a mitochondria-mediated pathway.
Quantitative Data on Cellular Uptake and Distribution
Despite a thorough review of existing literature, specific quantitative data regarding the cellular uptake and subcellular distribution of LY293111 remains to be published. The following tables are presented as templates to guide future research in this area, outlining the key parameters that are essential for a comprehensive understanding of the compound's cellular pharmacokinetics.
Table 1: Cellular Uptake of LY293111 in Pancreatic Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/mg protein) | Uptake Efficiency (%) |
| MiaPaCa-2 | Data not available | Data not available | Data not available | Data not available |
| AsPC-1 | Data not available | Data not available | Data not available | Data not available |
| PANC-1 | Data not available | Data not available | Data not available | Data not available |
Table 2: Subcellular Distribution of LY293111 in MiaPaCa-2 Cells
| Subcellular Fraction | % of Total Intracellular LY293111 | Concentration (ng/mg protein) |
| Cytosol | Data not available | Data not available |
| Nucleus | Data not available | Data not available |
| Mitochondria | Data not available | Data not available |
| Microsomes | Data not available | Data not available |
| Membrane | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the study of LY293111's cellular uptake and distribution.
Protocol 1: Quantification of Cellular Uptake by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol outlines a method to determine the intracellular concentration of a small molecule inhibitor like LY293111.
1. Cell Culture and Treatment:
- Seed cells (e.g., MiaPaCa-2, AsPC-1) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
- Allow cells to adhere overnight.
- Treat the cells with varying concentrations of LY293111 (e.g., 0.1, 1, 10 µM) in complete culture medium for different time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Harvesting and Lysis:
- After incubation, place the culture plates on ice.
- Remove the drug-containing medium and wash the cells twice with 2 mL of ice-cold phosphate-buffered saline (PBS) to eliminate extracellular drug.
- For adherent cells, add 500 µL of ice-cold PBS and scrape the cells. For suspension cells, transfer the cell suspension to a centrifuge tube.
- Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 200 µL of deionized water.
- Lyse the cells by sonication or by three freeze-thaw cycles.
- Take an aliquot of the cell lysate for protein quantification using a BCA Protein Assay Kit.
3. Drug Extraction:
- To the remaining cell lysate, add 800 µL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate) to precipitate proteins and extract the drug.
- Vortex vigorously for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
4. HPLC-MS Analysis:
- Reconstitute the dried extract in a known volume (e.g., 100 µL) of the HPLC mobile phase.
- Prepare a standard curve by making serial dilutions of LY293111 in the mobile phase.
- Inject the standards and the reconstituted cell extract samples into the HPLC-MS system.
- Quantify the peak area corresponding to LY293111 in each sample.
- Calculate the concentration of LY293111 in the samples using the standard curve and normalize to the protein concentration of the cell lysate.
Protocol 2: Determination of Subcellular Distribution by Fractionation and Western Blotting
This protocol describes how to isolate different cellular organelles to determine the localization of a drug.
1. Cell Culture and Harvesting:
- Grow a sufficient number of cells (e.g., in 15 cm plates) to obtain enough material for fractionation.
- Treat cells with LY293111 at a desired concentration and for a specific duration.
- Harvest the cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
2. Cell Lysis and Fractionation:
- Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).
- Incubate on ice for 15 minutes to allow cells to swell.
- Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.
- Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet the nuclei (P1).
- Collect the supernatant (S1). The pellet (P1) is the nuclear fraction.
- Centrifuge the S1 supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria (P2).
- Collect the supernatant (S2). The pellet (P2) is the mitochondrial fraction.
- Centrifuge the S2 supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes/membranes (P3).
- The final supernatant (S3) is the cytosolic fraction.
3. Sample Preparation and Analysis:
- Wash each pellet with an appropriate buffer.
- Lyse the pellets and measure the protein concentration of each fraction.
- Perform drug extraction from each fraction as described in Protocol 1.
- Analyze the drug content in each fraction by HPLC-MS.
- To validate the purity of the fractions, perform Western blotting on an aliquot of each fraction using antibodies against specific organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER/microsomes, GAPDH for cytosol).
Protocol 3: Visualization of Intracellular Localization by Fluorescence Microscopy
This protocol is contingent on the availability of a fluorescently labeled version of LY293111 or a suitable fluorescent probe.
1. Cell Culture and Labeling:
- Seed cells on glass-bottom dishes or coverslips.
- Treat the cells with the fluorescently labeled LY293111 for various time points.
- To visualize specific organelles, co-stain with organelle-specific fluorescent dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria).
2. Imaging:
- Wash the cells with PBS to remove the excess fluorescent compound.
- Fix the cells with 4% paraformaldehyde, or image live cells in an appropriate imaging medium.
- Acquire images using a confocal or fluorescence microscope with appropriate filter sets for the chosen fluorophores.
3. Image Analysis:
- Analyze the images to determine the subcellular localization of the fluorescently labeled LY293111 by observing its co-localization with the organelle-specific dyes.
Signaling Pathways and Visualizations
LY293111 primarily targets the BLT1 receptor, thereby inhibiting the downstream signaling cascade initiated by its natural ligand, LTB4. In cancer cells, this inhibition ultimately leads to cell cycle arrest and apoptosis.
LTB4 Receptor Signaling Pathway and its Inhibition by LY293111
Leukotriene B4 (LTB4) is a potent lipid mediator that signals through its G-protein coupled receptor, BLT1. This signaling pathway is crucial in inflammation and has been implicated in the proliferation and survival of various cancer cells. LY293111 acts as a competitive antagonist at the BLT1 receptor, preventing LTB4 from binding and initiating the downstream signaling events. This blockade inhibits the activation of key pro-proliferative and anti-apoptotic pathways such as the MAPK/ERK and PI3K/Akt pathways.
Caption: LTB4 signaling pathway and its antagonism by LY293111.
LY293111-Induced Apoptosis Pathway
In pancreatic cancer cells, LY293111 has been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway.[1] This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (caspase-9, -7, and -3), ultimately leading to the cleavage of poly ADP-ribose polymerase (PARP) and programmed cell death.[1][]
Caption: Intrinsic apoptosis pathway induced by LY293111.
LY293111-Induced Cell Cycle Arrest
Treatment of pancreatic cancer cells with LY293111 leads to a significant arrest in the S-phase of the cell cycle.[1] This effect is associated with the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinase 2 (CDK2), cyclin A, and cyclin E. These proteins are essential for the progression through the S-phase, and their reduced expression effectively halts DNA replication and cell division.
Caption: Mechanism of LY293111-induced S-phase cell cycle arrest.
Conclusion
LY293111 is a promising therapeutic agent with a well-defined mechanism of action as an LTB4 receptor antagonist, leading to the induction of apoptosis and cell cycle arrest in cancer cells. However, a significant gap in our understanding of this compound lies in its cellular pharmacokinetics. The lack of published data on the cellular uptake and subcellular distribution of LY293111 highlights a critical area for future research. The generalized protocols provided in this guide offer a robust framework for undertaking such studies. A thorough characterization of how LY293111 enters and localizes within cells will be invaluable for optimizing its therapeutic application and for the development of next-generation BLT1 antagonists.
References
Etalocib Sodium (CAS No. 152608-41-8): A Technical Guide to its Dual Mechanism of Action in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etalocib sodium, also known by its developmental codes LY293111 and VML-295, is a potent and selective small molecule inhibitor with a dual mechanism of action. It functions as a high-affinity antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1) and as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This unique pharmacological profile has positioned Etalocib as a subject of interest in preclinical research for its potential anti-inflammatory and anti-neoplastic properties. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its investigation.
Chemical and Physical Properties
This compound is the sodium salt of Etalocib. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 152608-41-8[1][2][3] |
| Molecular Formula | C₃₃H₃₂FNaO₆[1][2] |
| Molecular Weight | 566.60 g/mol |
| IUPAC Name | sodium 2-{3-[3-({5-ethyl-4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-yl}oxy)propoxy]-2-propylphenoxy}benzoate |
| Synonyms | LY293111 sodium, VML-295 sodium |
| Solubility | Soluble in DMSO (100 mg/mL); formulations in 10% DMSO, 90% (20% SBE-β-CD in Saline) or 10% DMSO, 90% Corn Oil have been reported. |
| Storage and Stability | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 2 years. Shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping. |
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
Leukotriene B4 Receptor (BLT1) Antagonism
Etalocib is a potent and selective antagonist of the high-affinity leukotriene B4 receptor, BLT1. Leukotriene B4 is a powerful lipid mediator involved in inflammation, recruiting and activating leukocytes such as neutrophils. By blocking the binding of LTB4 to BLT1, Etalocib inhibits downstream signaling pathways that contribute to inflammation and cell proliferation.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
In addition to its BLT1 antagonism, Etalocib has been identified as an agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ can lead to the inhibition of cancer cell growth and induction of apoptosis.
Quantitative Data
The following table summarizes key quantitative data for Etalocib's biological activity.
| Parameter | Value | Cell Line/System | Reference |
| Ki for [³H]LTB4 binding | 25 nM | Human Neutrophils | |
| IC₅₀ for LTB4-induced Ca²⁺ mobilization | 20 nM | Human Neutrophils | |
| ED₅₀ for LTB4-induced airway obstruction (i.v.) | 14 µg/kg | Guinea Pigs | |
| ED₅₀ for LTB4-induced airway obstruction (p.o.) | 0.4 mg/kg | Guinea Pigs | |
| Inhibition of Pancreatic Cancer Cell Proliferation (Concentration) | 250 and 500 nM | MiaPaCa-2 and AsPC-1 | |
| Induction of Apoptosis in Pancreatic Cancer Cells (Concentration) | 250 and 500 nM | MiaPaCa-2 and AsPC-1 | |
| Inhibition of Pancreatic Cancer Xenograft Growth (Dosage) | 250 mg/kg/day (oral) | Athymic Mice |
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity of Etalocib to the LTB4 receptor.
Methodology:
-
Membrane Preparation: Prepare crude membranes from human polymorphonuclear leukocytes (PMNs) or a cell line overexpressing the human BLT1 receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, [³H]LTB4 (radioligand), and varying concentrations of Etalocib in a suitable binding buffer.
-
Incubation: Incubate the mixture at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki value for Etalocib by competitive binding analysis.
Objective: To assess the functional antagonism of Etalocib on LTB4-induced calcium signaling.
Methodology:
-
Cell Loading: Load human neutrophils or a suitable cell line with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Treatment: Add varying concentrations of Etalocib to the cells and incubate for a short period.
-
Stimulation: Stimulate the cells with a fixed concentration of LTB4.
-
Fluorescence Measurement: Continuously measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Calculate the IC₅₀ value for Etalocib's inhibition of the LTB4-induced calcium response.
Objective: To determine the agonist activity of Etalocib on PPARγ.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treatment: Treat the transfected cells with varying concentrations of Etalocib.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the EC₅₀ value for Etalocib's activation of PPARγ.
In Vivo Assay
Objective: To evaluate the anti-tumor efficacy of Etalocib in an in vivo model.
Methodology:
-
Animal Model: Use athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject human pancreatic cancer cells (e.g., MiaPaCa-2 or AsPC-1) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound (e.g., 250 mg/kg/day) or vehicle control orally to the mice.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Etalocib and a general experimental workflow for its preclinical evaluation.
Caption: Etalocib antagonizes the LTB4/BLT1 signaling pathway.
Caption: Etalocib activates the PPARγ signaling pathway.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of the LTB4/BLT1 and PPARγ signaling pathways in various pathological processes, particularly in inflammation and oncology. Its dual mechanism of action provides a unique opportunity to explore the interplay between these two important pathways. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for Etalocib Sodium in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Etalocib sodium (also known as LY293111) in pancreatic cancer cell line research. This compound is a dual-acting small molecule that functions as a selective antagonist of the leukotriene B4 receptor (LTB4R) and an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] This document outlines its mechanism of action, provides quantitative data on its effects, and offers detailed protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its anti-cancer effects in pancreatic cancer through two primary signaling pathways:
-
Leukotriene B4 Receptor (LTB4R) Antagonism : Pancreatic cancer cells often overexpress LTB4 receptors (BLT1 and BLT2).[2] The binding of the ligand leukotriene B4 (LTB4) to these receptors promotes cell proliferation and survival through downstream signaling cascades, including the activation of the MEK/ERK pathway.[3] this compound competitively inhibits this binding, thereby blocking the pro-proliferative signals.[4]
-
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonism : this compound also acts as an agonist for PPARγ, a nuclear receptor that plays a role in cell differentiation and apoptosis.[1] Activation of PPARγ can lead to the induction of cell cycle arrest and apoptosis in cancer cells.
The combined effect of LTB4R antagonism and PPARγ agonism results in the inhibition of proliferation and the induction of apoptosis in pancreatic cancer cells.
Quantitative Data Summary
This compound has been shown to inhibit the proliferation of a panel of human pancreatic cancer cell lines in a time- and concentration-dependent manner. While specific IC50 values are not extensively reported in the primary literature, a key study demonstrated significant anti-proliferative effects at a concentration of 250 nM.
Table 1: Effect of this compound on the Proliferation of Pancreatic Cancer Cell Lines
| Cell Line | Proliferation Inhibition at 250 nM (24h) |
| MiaPaCa-2 | ≥ 50% |
| HPAC | ≥ 50% |
| Capan-1 | ≥ 50% |
| Capan-2 | ≥ 50% |
| PANC-1 | ≥ 50% |
| AsPC-1 | ≥ 50% |
Data sourced from a study by Ding et al., which measured inhibition of [methyl-3H]thymidine incorporation.
Table 2: Apoptotic Effects of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Apoptotic Effect at 250 nM | Key Molecular Events |
| MiaPaCa-2 | Induction of apoptosis | S-phase cell cycle arrest, cytochrome c release, activation of caspase-3, -7, and -9, PARP cleavage, decreased Bcl-2 and Mcl-1, increased Bax. |
| AsPC-1 | Induction of apoptosis | S-phase cell cycle arrest, cytochrome c release, activation of caspase-3, -7, and -9, PARP cleavage, decreased Bcl-2 and Mcl-1, increased Bax. |
Experimental Protocols
Here are detailed protocols for assessing the effects of this compound on pancreatic cancer cell lines.
1. Cell Proliferation Assay ([methyl-3H]thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (LY293111)
-
[methyl-3H]thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation counter and fluid
-
24-well plates
-
-
Procedure:
-
Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Synchronize the cells by incubating in a serum-free medium for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 100, 250, 500, 1000 nM) in a fresh serum-free medium for the desired time points (e.g., 24, 48, 72 hours).
-
Four hours before the end of each time point, add 1 µCi of [methyl-3H]thymidine to each well.
-
At the end of the incubation, wash the cells twice with cold PBS.
-
Precipitate the DNA by adding 1 mL of 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the cells twice with 5% TCA.
-
Solubilize the precipitate by adding 0.5 mL of 0.1 N NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Express the results as a percentage of the control (untreated cells).
-
2. Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Pancreatic cancer cells
-
This compound
-
Chamber slides or coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on chamber slides or coverslips and treat with this compound (e.g., 250 nM) for a specified time (e.g., 48 hours). Include a positive control (e.g., treated with DNase I) and a negative control (untreated).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash with PBS and add the TUNEL reaction mixture (enzyme and label solution) to the samples.
-
Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Analyze the samples under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
Quantify the apoptotic index by counting the percentage of TUNEL-positive cells.
-
3. Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the signaling pathways affected by this compound.
-
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize the protein levels.
-
Visualizations
Caption: Dual mechanism of this compound in pancreatic cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. A novel anti-pancreatic cancer agent, LY293111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase and Leukotriene B4 Receptor Are Expressed in Human Pancreatic Cancers But Not in Pancreatic Ducts in Normal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying LTB4-Induced Calcium Mobilization with Etalocib Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Etalocib sodium, a potent and selective leukotriene B4 (LTB4) receptor antagonist, for the study of LTB4-induced calcium mobilization. This document includes detailed experimental protocols, data presentation for comparative analysis, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator involved in a wide array of inflammatory responses. It exerts its effects by binding to high-affinity G protein-coupled receptors (GPCRs), primarily BLT1 and to a lesser extent BLT2.[1] This binding initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i), a key second messenger that triggers various cellular responses, including chemotaxis, degranulation, and the production of inflammatory cytokines.
This compound (also known as LY293111) is a selective and orally active LTB4 receptor antagonist.[2] It competitively inhibits the binding of LTB4 to its receptors, thereby blocking the downstream signaling events, including calcium mobilization.[2] This property makes this compound a valuable tool for investigating the role of the LTB4 signaling pathway in various physiological and pathological processes.
Data Presentation
The inhibitory potency of this compound and other common LTB4 receptor antagonists on LTB4-induced signaling is summarized below. This data is crucial for designing experiments and interpreting results.
Table 1: Potency of LTB4 Receptor Antagonists
| Compound | Target(s) | Ki (nM) | IC50 (nM) for Ca2+ Mobilization Inhibition |
| This compound (LY293111) | BLT1/BLT2 | 25 (for [3H]LTB4 binding) | 20 |
| SB-209247 | BLT1 | 0.78 | 6.6 |
| LY223982 | LTB4 Receptor | 13.2 (for [3H]LTB4 binding) | Not specified |
Signaling Pathway
The binding of LTB4 to its receptors triggers a well-defined signaling cascade leading to an increase in intracellular calcium. Understanding this pathway is essential for contextualizing the mechanism of action of this compound.
Experimental Protocols
This section provides a detailed protocol for a fluorescent-based intracellular calcium mobilization assay to assess the inhibitory effect of this compound on LTB4-induced responses in human peripheral blood mononuclear cells (PBMCs).
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LTB4 Receptor Antagonist: this compound (LY293111)
-
LTB4 Receptor Agonist: Leukotriene B4 (LTB4)
-
Calcium Indicator Dye: Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Positive Control: Ionomycin
-
Negative Control: DMSO (vehicle)
-
Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FlexStation) or a flow cytometer.
Experimental Workflow
The overall workflow for the calcium mobilization assay is depicted below.
Detailed Protocol
1. Cell Preparation: a. Isolate human PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). b. Resuspend the isolated PBMCs in culture medium at a density of 1 x 10^6 cells/mL. c. Seed the cells into a black-walled, clear-bottom 96-well microplate at a density of 1 x 10^5 cells per well. d. Allow the cells to adhere for at least 2 hours at 37°C in a 5% CO2 incubator.
2. Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM. b. Carefully remove the culture medium from the wells. c. Add 100 µL of the 2X Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark. e. After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye. f. After the final wash, add 90 µL of Assay Buffer to each well.
3. Compound Pre-incubation: a. Prepare a series of dilutions of this compound in Assay Buffer at 10X the final desired concentrations. b. Add 10 µL of the 10X this compound dilutions to the respective wells. For the control wells (no inhibition), add 10 µL of Assay Buffer containing the same concentration of DMSO used for the highest this compound concentration. c. Incubate the plate at 37°C for 15-30 minutes.
4. LTB4 Stimulation and Fluorescence Measurement: a. Prepare a 5X solution of LTB4 in Assay Buffer. A final concentration of 10 nM LTB4 is often used to elicit a robust calcium response. b. Place the microplate into the fluorescence plate reader. c. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. d. Record a baseline fluorescence reading for 10-20 seconds. e. Program the instrument to automatically inject 25 µL of the 5X LTB4 solution into each well. f. Continue to record the fluorescence intensity kinetically for at least 2-3 minutes to capture the peak response and subsequent decay. g. For positive control wells, inject a calcium ionophore like Ionomycin (final concentration ~1 µM) to determine the maximum calcium influx.
5. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the response to the control wells (LTB4 stimulation without this compound) to determine the percentage of inhibition for each concentration of this compound. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit the LTB4-induced calcium mobilization by 50%.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the LTB4 signaling pathway in cellular function. The protocols and data presented here provide a robust framework for researchers to design and execute experiments to investigate LTB4-induced calcium mobilization and its inhibition by this compound. Careful execution of these protocols will yield reliable and reproducible data, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutics.
References
Application Notes and Protocols for Cell Proliferation Assay with Etalocib Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etalocib sodium, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in pancreatic cancer. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound using a [³H]-thymidine incorporation assay, a standard method for quantifying DNA synthesis and cell proliferation.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Leukotriene B4 (LTB4) Receptor Antagonism: LTB4, a potent lipid mediator, promotes cancer cell proliferation and survival by binding to its receptors (BLT1 and BLT2) and activating downstream signaling pathways, including the MAPK/ERK pathway. This compound competitively binds to these receptors, blocking LTB4-mediated signaling and thereby inhibiting cell growth.
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism: PPARγ is a nuclear receptor that plays a role in cell differentiation and apoptosis. Activation of PPARγ by agonists like this compound can lead to cell cycle arrest and induction of apoptosis in cancer cells.
This dual mechanism makes this compound a compound of interest in cancer research and drug development.
Data Presentation
The anti-proliferative activity of this compound has been observed in several pancreatic cancer cell lines. The effective concentration for inhibiting cell proliferation is typically in the nanomolar range.
| Cell Line | Cancer Type | Effective Concentration Range (nM) | Observed Effects |
| AsPC-1 | Pancreatic Adenocarcinoma | 100 - 500 | Inhibition of proliferation, Induction of apoptosis |
| MiaPaCa-2 | Pancreatic Carcinoma | 100 - 500 | Inhibition of proliferation, Induction of apoptosis |
| HPAC | Pancreatic Adenocarcinoma | 100 - 500 | Inhibition of proliferation |
| Capan-1 | Pancreatic Adenocarcinoma | 100 - 500 | Inhibition of proliferation |
| Capan-2 | Pancreatic Adenocarcinoma | 100 - 500 | Inhibition of proliferation |
| PANC-1 | Pancreatic Carcinoma | 100 - 500 | Inhibition of proliferation |
Note: Specific IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and incubation time.
Experimental Protocols
Cell Proliferation Assay Using [³H]-Thymidine Incorporation
This protocol details the measurement of cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Human pancreatic cancer cell lines (e.g., AsPC-1, MiaPaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
[³H]-thymidine (1 mCi/mL)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v) ice-cold
-
Ethanol, 95% ice-cold
-
Sodium hydroxide (NaOH), 0.5 M
-
Scintillation cocktail
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and resuspend in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. Suggested final concentrations to test range from 10 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
[³H]-Thymidine Labeling:
-
Four hours prior to the end of the incubation period, add 1 µCi of [³H]-thymidine to each well (1 µL of a 1 mCi/mL stock).
-
Continue to incubate the plate for the final 4 hours.
-
-
Cell Harvesting and DNA Precipitation:
-
At the end of the incubation, terminate the assay by placing the plate on ice.
-
Wash the cells twice with 200 µL of ice-cold PBS per well.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the precipitate twice with 200 µL of ice-cold 95% ethanol per well.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of 0.5 M NaOH to each well to lyse the cells and solubilize the DNA.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Visualizations
Signaling Pathways
Caption: Dual mechanism of this compound.
Experimental Workflow
Administering Etalocib Sodium Orally to Guinea Pigs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the oral administration of Etalocib sodium to guinea pigs for research purposes. This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade responsible for the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases. These guidelines cover the mechanism of action of this compound, protocols for its oral administration via gavage, and recommendations for designing pharmacokinetic and pharmacodynamic studies in guinea pigs. Due to a lack of publicly available preclinical pharmacokinetic data for this compound, this document emphasizes general principles and provides a framework for establishing key parameters in a research setting.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme that plays a crucial role in the inflammatory process. The mechanism of action of this compound is centered on its ability to block the conversion of arachidonic acid into leukotrienes.
The Arachidonic Acid Cascade and the Role of 5-Lipoxygenase
The arachidonic acid cascade is a metabolic pathway that produces a group of signaling molecules known as eicosanoids. When a cell is activated by a stimulus, arachidonic acid is released from the cell membrane. This free arachidonic acid can then be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway.
The 5-LOX pathway is responsible for the synthesis of leukotrienes. 5-LOX, in the presence of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to other leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, involved in processes such as neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.
Mechanism of this compound as a 5-LOX Inhibitor
This compound exerts its anti-inflammatory effects by directly inhibiting the activity of the 5-LOX enzyme. By blocking this enzyme, this compound prevents the initial step in the leukotriene synthesis pathway, thereby reducing the production of all downstream leukotrienes. This targeted inhibition of leukotriene biosynthesis makes this compound a subject of interest for the treatment of various inflammatory conditions.
Experimental Protocols for Oral Administration to Guinea Pigs
The following protocols are generalized for the oral administration of a test compound to guinea pigs via gavage. It is imperative that all procedures are performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound
-
Appropriate vehicle for dissolution or suspension (e.g., sterile water, 0.5% methylcellulose, or as determined by solubility studies)
-
Guinea pigs (species, strain, age, and weight should be appropriate for the study)
-
Oral gavage needles (flexible or soft-tipped, appropriate size for guinea pigs)
-
Syringes (1-3 mL)
-
Weighing scale
-
Personal protective equipment (gloves, lab coat, eye protection)
Experimental Workflow
Pre-Procedure
-
Dose Preparation:
-
Determine the appropriate concentration of this compound based on preliminary dose-ranging studies. In the absence of specific data for this compound, a literature review of other 5-LOX inhibitors in rodents can provide a starting point.
-
Prepare the dosing solution or suspension under sterile conditions. Ensure the formulation is homogeneous.
-
The volume to be administered should not exceed 20 mL/kg body weight for guinea pigs.
-
-
Animal Preparation:
-
Acclimate the guinea pigs to the housing conditions for a minimum of one week prior to the experiment.
-
Ensure animals have free access to food and water.
-
Weigh each animal on the day of the experiment to accurately calculate the dose volume.
-
Oral Gavage Procedure
-
Restraint:
-
Proper and gentle restraint is crucial to minimize stress and prevent injury to the animal.
-
One common method is to hold the guinea pig with its back against the handler's body, gently securing the forelimbs and head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the guinea pig's nose to the last rib to estimate the distance to the stomach.
-
Gently open the guinea pig's mouth and pass the gavage needle over the tongue into the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Never force the needle.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, administer the dose slowly and steadily.
-
After administration, withdraw the needle in a smooth, swift motion.
-
Post-Procedure
-
Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior.
-
Continue to monitor the animals at regular intervals for the duration of the study.
-
-
Sample Collection (for Pharmacokinetic Studies):
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) to determine the plasma concentration of this compound over time.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Data Presentation and Analysis
Due to the absence of specific preclinical pharmacokinetic data for this compound in the public domain, the following tables are presented as templates for organizing and presenting data once it has been generated through experimental studies.
Template for Pharmacokinetic Parameters
| Parameter | Symbol | Unit | Value (Mean ± SD) |
| Maximum Plasma Concentration | Cmax | ng/mL | [Experimental Data] |
| Time to Maximum Concentration | Tmax | h | [Experimental Data] |
| Area Under the Curve (0-t) | AUC(0-t) | ngh/mL | [Experimental Data] |
| Area Under the Curve (0-∞) | AUC(0-∞) | ngh/mL | [Experimental Data] |
| Elimination Half-Life | t1/2 | h | [Experimental Data] |
| Oral Bioavailability | F | % | [Experimental Data] |
Template for Dose-Response Data (Pharmacodynamics)
| Dose of this compound (mg/kg) | Inhibition of Leukotriene B4 (%) | Clinical Score (if applicable) |
| Vehicle Control | [Experimental Data] | [Experimental Data] |
| Dose 1 | [Experimental Data] | [Experimental Data] |
| Dose 2 | [Experimental Data] | [Experimental Data] |
| Dose 3 | [Experimental Data] | [Experimental Data] |
Conclusion and Future Directions
These application notes provide a foundational framework for the oral administration of the 5-LOX inhibitor this compound to guinea pigs. The provided protocols for oral gavage and the templates for data presentation are intended to guide researchers in designing and executing their studies. A critical next step for the research community is to conduct and publish preclinical pharmacokinetic and pharmacodynamic studies of this compound in relevant animal models, including the guinea pig. Such data will be invaluable for establishing effective and safe dosing regimens and for advancing the development of this and other novel anti-inflammatory agents.
Probing Apoptosis: Western Blot Analysis of Key Markers Following Etalocib Treatment
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Etalocib is a selective inhibitor of the epidermal growth factor receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of the EGFR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Etalocib exerts its anti-cancer effects by blocking the tyrosine kinase activity of EGFR, which in turn disrupts downstream signaling cascades and can lead to the induction of apoptosis, or programmed cell death.[2][3]
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of Etalocib treatment on key protein markers of apoptosis. By examining the expression levels of proteins involved in the apoptotic cascade, researchers can elucidate the molecular mechanisms of Etalocib-induced cell death and assess its pro-apoptotic efficacy. The key apoptosis markers that will be focused on are cleaved caspase-3, cleaved PARP, and the Bcl-2 family of proteins (Bcl-2 and Bax).
Signaling Pathway and Experimental Workflow
The induction of apoptosis by Etalocib is primarily mediated through the intrinsic, or mitochondrial, pathway. By inhibiting EGFR, Etalocib disrupts downstream pro-survival signaling pathways, such as the PI3K/Akt pathway. This leads to an imbalance in the pro- and anti-apoptotic members of the Bcl-2 family at the mitochondrial membrane. The subsequent increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, including PARP, ultimately leading to the dismantling of the cell.[1]
Caption: Etalocib-induced intrinsic apoptosis pathway.
The experimental workflow for analyzing these markers using Western blot is a multi-step process that begins with cell culture and treatment, followed by protein extraction, quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and finally, signal detection and analysis.
Caption: Western blot experimental workflow.
Data Presentation
The following table summarizes hypothetical quantitative data for key apoptosis markers in a cancer cell line treated with Etalocib for 48 hours. Data is presented as the mean fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Vehicle Control (Fold Change) | 10 µM Etalocib (Fold Change) | 25 µM Etalocib (Fold Change) | 50 µM Etalocib (Fold Change) |
| Anti-apoptotic | ||||
| Bcl-2 | 1.00 ± 0.12 | 0.75 ± 0.09 | 0.48 ± 0.06 | 0.21 ± 0.04 |
| Pro-apoptotic | ||||
| Bax | 1.00 ± 0.15 | 1.62 ± 0.21 | 2.55 ± 0.32 | 3.89 ± 0.45 |
| Execution Markers | ||||
| Cleaved Caspase-3 | 1.00 ± 0.18 | 2.89 ± 0.35 | 5.76 ± 0.68 | 9.12 ± 1.15 |
| Cleaved PARP | 1.00 ± 0.20 | 3.15 ± 0.41 | 6.22 ± 0.81 | 10.54 ± 1.37 |
| Ratio | ||||
| Bax/Bcl-2 Ratio | 1.00 | 2.16 | 5.31 | 18.52 |
Experimental Protocols
I. Cell Culture and Etalocib Treatment
-
Cell Seeding : Plate the desired cancer cell line (e.g., A549, MCF-7) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Etalocib Preparation : Prepare a stock solution of Etalocib in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment : Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Etalocib or vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
II. Protein Extraction
-
Cell Harvesting : After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scraping and Collection : Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
III. Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization : Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
IV. Western Blotting
-
Sample Preparation : Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-3, mouse anti-PARP, rabbit anti-Bcl-2, rabbit anti-Bax) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Loading Control : After detecting the target proteins, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
V. Data Analysis
-
Densitometry : Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization : Normalize the intensity of each target protein band to the intensity of the corresponding loading control band.
-
Fold Change Calculation : Calculate the fold change in protein expression for each treatment group relative to the vehicle control group.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
Application Note: Cell Cycle Analysis Using Flow Cytometry Following LY293111 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This application note provides a detailed protocol for analyzing the effects of LY293111 on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining. LY293111 is a compound that has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4] While initially identified as a leukotriene B4 receptor antagonist, its effects on cell cycle progression make it a compound of interest for cancer research.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition is a common strategy to induce cell cycle arrest. This protocol offers a robust method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with LY293111.
Flow cytometry with PI staining is a standard technique for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cell populations based on their stage in the cell cycle.
Principle
Cells are treated with LY293111 to induce potential cell cycle arrest. Following treatment, cells are harvested, fixed with ethanol to permeabilize the cell and nuclear membranes, and then treated with RNase to eliminate double-stranded RNA, which PI can also bind to. Finally, the cells are stained with a saturating concentration of propidium iodide. The DNA content of individual cells is then quantified using a flow cytometer. The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| LY293111 | (Specify) | (Specify) |
| Cell Line of Interest | (e.g., ATCC) | (Specify) |
| Complete Cell Culture Medium | (Specify) | (Specify) |
| Fetal Bovine Serum (FBS) | (Specify) | (Specify) |
| Trypsin-EDTA | (Specify) | (Specify) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | (Specify) | (Specify) |
| Dimethyl Sulfoxide (DMSO) | (Specify) | (Specify) |
| 70% Ethanol, ice-cold | (Prepare Fresh) | - |
| Propidium Iodide (PI) Staining Solution | ||
| - Propidium Iodide | (Specify) | (Specify) |
| - RNase A (DNase-free) | (Specify) | (Specify) |
| - Triton X-100 (optional) | (Specify) | (Specify) |
| Flow Cytometry Tubes | (Specify) | (Specify) |
Experimental Protocols
I. Cell Culture and Treatment with LY293111
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
LY293111 Preparation: Prepare a stock solution of LY293111 in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of LY293111 used.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of LY293111 or the vehicle control. A suggested starting concentration is 250 nM, with treatment times of 24 and 48 hours.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
II. Cell Harvesting and Fixation
-
Harvesting Adherent Cells:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Harvesting Suspension Cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
III. Propidium Iodide Staining
-
Cell Pelleting: Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Washing: Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge at 500 x g for 5 minutes.
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
PI Staining Solution Recipe:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for improved nuclear permeabilization) in PBS.
-
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
IV. Flow Cytometry Analysis
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (typically around 617 nm, e.g., FL2 or FL3).
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse width or area vs. height plot to gate on single cells and exclude doublets.
-
-
Histogram Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. The x-axis should be on a linear scale.
-
Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), and the G2/M phase (4n DNA content). The region between these two peaks represents the S phase. Use the flow cytometry analysis software to quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a table for easy comparison between different treatment conditions.
| Treatment | Concentration | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | (e.g., 0.1% DMSO) | 24 | |||
| LY293111 | 250 nM | 24 | |||
| Vehicle Control | (e.g., 0.1% DMSO) | 48 | |||
| LY293111 | 250 nM | 48 |
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis with LY293111.
Caption: PI3K/Akt/mTOR signaling pathway and the putative inhibitory effect of LY293111.
References
- 1. Leukotriene B4 receptor antagonist LY293111 induces S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etalocib Sodium in Combination with Gemcitabine for Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etalocib sodium (formerly LY293111) in combination with gemcitabine for cancer research, summarizing key preclinical and clinical findings. Detailed protocols for relevant in vitro and in vivo experiments are also provided to guide researchers in designing and executing their studies.
Introduction
This compound is an orally active, selective antagonist of the leukotriene B4 (LTB4) receptor, which has been investigated for its potential antineoplastic activity.[1] Gemcitabine is a nucleoside analog that is a standard-of-care chemotherapy agent for various cancers, including pancreatic cancer.[2][3] The combination of this compound and gemcitabine has been explored as a potential therapeutic strategy to enhance the antitumor effects of gemcitabine.
Preclinical Data
Preclinical studies have investigated the efficacy of this compound in combination with gemcitabine in a pancreatic cancer xenograft model. The data suggests that the combination therapy can lead to a significant reduction in tumor growth and metastasis compared to either agent alone.
In Vivo Efficacy in an Orthotopic Pancreatic Cancer Model
An in vivo study using an orthotopic model of human pancreatic cancer in athymic mice demonstrated that the combination of LY293111 (this compound) and gemcitabine was more effective at inhibiting tumor growth and metastasis than either treatment alone.[4]
Table 1: Effect of this compound and Gemcitabine on Primary Tumor Weight and Volume in an Orthotopic Pancreatic Cancer Mouse Model [4]
| Treatment Group | Mean Primary Tumor Weight (mg ± SEM) | Mean Primary Tumor Volume (mm³ ± SEM) |
| Control | 1580 ± 220 | 1650 ± 250 |
| This compound | 850 ± 150 | 880 ± 160 |
| Gemcitabine | 450 ± 80 | 470 ± 90 |
| This compound + Gemcitabine | 250 ± 50 | 260 ± 60 |
Table 2: Incidence of Metastasis in an Orthotopic Pancreatic Cancer Mouse Model
| Treatment Group | Incidence of Total Metastasis (%) | Incidence of Liver Metastasis (%) | Incidence of Lung Metastasis (%) |
| Control | 100 | 87.5 | 62.5 |
| This compound | 62.5 | 37.5 | 25 |
| Gemcitabine | 50 | 25 | 12.5 |
| This compound + Gemcitabine | 25 | 0 | 0 |
Clinical Data
A randomized, double-blind, phase II clinical trial was conducted to evaluate the efficacy of gemcitabine plus this compound (LY293111) versus gemcitabine plus placebo in patients with advanced adenocarcinoma of the pancreas. The study, however, did not demonstrate a significant benefit of adding etalocib to gemcitabine in this patient population.
Table 3: Efficacy Results from a Phase II Clinical Trial in Advanced Pancreatic Cancer
| Outcome | Gemcitabine + this compound | Gemcitabine + Placebo | P-value |
| 6-Month Survival Rate | Not significantly different | Not significantly different | >0.2 (1-sided) |
| Median Progression-Free Survival | Not significantly different | Not significantly different | >0.05 (2-sided) |
| Objective Response Rate | Not significantly different | Not significantly different | >0.05 (2-sided) |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the in vitro efficacy of this compound and gemcitabine, alone and in combination, on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., pancreatic cancer cell lines like PANC-1, MiaPaCa-2)
-
Complete cell culture medium
-
This compound
-
Gemcitabine
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and gemcitabine. Treat cells with single agents or combinations at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Dose-response curves can be generated to determine IC50 values. Synergy, additivity, or antagonism of the combination can be assessed using methods like the Combination Index (CI).
In Vivo Orthotopic Pancreatic Cancer Model
This protocol is based on the methodology used in the preclinical study of LY293111 and gemcitabine.
Materials:
-
Human pancreatic cancer cell line (e.g., S2-013)
-
Athymic nude mice
-
Matrigel (optional, for cell suspension)
-
This compound (for oral administration)
-
Gemcitabine (for intraperitoneal injection)
-
Anesthetics
-
Surgical instruments
-
In vivo imaging system (if using fluorescently labeled cells)
Procedure:
-
Cell Preparation: Culture and harvest pancreatic cancer cells. Resuspend the cells in a suitable medium, with or without Matrigel.
-
Orthotopic Implantation: Anesthetize the mice. Surgically expose the pancreas and inject the cell suspension into the pancreatic head or tail. Suture the incision.
-
Animal Randomization: After tumor establishment (monitor via imaging or palpation), randomize the mice into treatment groups (e.g., Control, this compound, Gemcitabine, Combination).
-
Drug Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., daily).
-
Administer gemcitabine via intraperitoneal injection at the desired dose and schedule (e.g., twice weekly).
-
-
Tumor Monitoring: Monitor tumor growth and metastasis throughout the study using an in vivo imaging system or by measuring tumor dimensions at the study endpoint. Monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumor and any metastatic lesions. Measure tumor weight and volume. Tissues can be processed for histological analysis.
Phase II Clinical Trial Protocol Outline
This is a summarized outline based on the protocol for the clinical trial of gemcitabine with or without LY293111 in advanced pancreatic cancer.
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase II trial.
Patient Population:
-
Histologically or cytologically confirmed locally advanced or metastatic adenocarcinoma of the pancreas.
-
No prior chemotherapy for pancreatic cancer.
-
ECOG performance status of 0 or 1.
-
Measurable disease.
-
Adequate organ function.
Treatment Plan:
-
Arm A: Gemcitabine (1000 mg/m² intravenously over 30 minutes on days 1, 8, and 15 of a 28-day cycle) + oral this compound (e.g., 600 mg twice daily).
-
Arm B: Gemcitabine (same dose and schedule as Arm A) + oral placebo.
Endpoints:
-
Primary Endpoint: 6-month survival rate.
-
Secondary Endpoints: Overall survival, progression-free survival, objective response rate, and safety.
Assessments:
-
Tumor assessments (e.g., via CT or MRI) at baseline and at regular intervals.
-
Safety monitoring through physical examinations, vital signs, and laboratory tests.
-
Pharmacokinetic and pharmacodynamic analyses as exploratory objectives.
Signaling Pathways and Experimental Workflows
Caption: Combined signaling pathways of Etalocib and Gemcitabine.
Caption: In vivo experimental workflow for combination therapy.
References
- 1. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 2. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 4. The yin and yang of leukotriene B4 mediated inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for PPARγ in Etalocib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in tissues, with special considerations for tissues treated with Etalocib (LY293111). Etalocib is known to exhibit off-target agonist activity towards PPARγ, making the analysis of PPARγ expression crucial in studies involving this compound.[1][2][3]
Introduction to PPARγ and Etalocib
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[4] The PPAR family consists of three subtypes: PPARα, PPARβ/δ, and PPARγ.[5] PPARγ is a key regulator of adipogenesis, and is also involved in cell differentiation, insulin sensitization, and cancer. In the context of cancer, PPARγ's role is complex, with studies showing its activation can inhibit tumor growth in some cancers.
Etalocib (LY293111) was initially developed as a potent leukotriene B4 receptor antagonist. However, subsequent research revealed that it also functions as a PPARγ agonist. This dual activity necessitates careful evaluation of PPARγ expression and localization in tissues treated with Etalocib to understand its full biological effects.
Data Presentation: Quantitative Analysis of PPARγ Expression
The following tables provide examples of how to structure quantitative data obtained from IHC analysis of PPARγ expression. Scoring of IHC results can be performed by determining the percentage of positively stained cells and the staining intensity.
Table 1: Summary of PPARγ Immunohistochemistry Scoring
| Staining Intensity | Score | Percentage of Positive Cells | Score |
| No staining | 0 | <10% | 1 |
| Weak staining | 1 | 10-50% | 2 |
| Moderate staining | 2 | 51-80% | 3 |
| Strong staining | 3 | >80% | 4 |
The final immunoreactivity score (IRS) can be calculated by multiplying the intensity score by the percentage score.
Table 2: Example Data from PPARγ IHC in Control vs. Etalocib-Treated Tissues
| Treatment Group | Sample ID | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) | Immunoreactivity Score (IRS) (Mean ± SD) |
| Vehicle Control | C1 | 1.5 ± 0.5 | 45 ± 10 | 3.0 ± 0.7 |
| C2 | 1.2 ± 0.3 | 40 ± 8 | 2.4 ± 0.5 | |
| C3 | 1.6 ± 0.4 | 50 ± 12 | 3.2 ± 0.8 | |
| Etalocib (10 mg/kg) | E1 | 2.8 ± 0.6 | 75 ± 15 | 8.4 ± 1.8 |
| E2 | 2.5 ± 0.5 | 70 ± 14 | 7.5 ± 1.5 | |
| E3 | 2.9 ± 0.7 | 80 ± 16 | 8.7 ± 2.1 |
Experimental Protocols
This section provides a detailed protocol for IHC staining of PPARγ in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10mM Sodium Citrate Buffer, pH 6.0
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-PPARγ polyclonal antibody (Dilution to be optimized, e.g., 1:100 - 1:500)
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer (10mM Sodium Citrate, pH 6.0).
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3x, 5 min each).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PPARγ antibody in Blocking Buffer to the optimal concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3x, 5 min each).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3x, 5 min each).
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series: 70% (1x, 3 min), 95% (1x, 3 min), 100% (2x, 3 min each).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and the experimental workflow for immunohistochemistry.
Caption: PPARγ signaling pathway activated by Etalocib.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Etalocib Sodium Solubility: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of etalocib sodium in PBS and other aqueous buffers. Detailed troubleshooting advice and experimental protocols are presented in a clear question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers like PBS?
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for compounds with limited aqueous solubility. Here are several troubleshooting steps you can take:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution may help maintain solubility. However, always consider the potential effects of the solvent on your cells or assay.
-
Use a Solubilizing Agent: The use of solubilizing agents, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility of poorly soluble compounds. A protocol for etalocib (free base) suggests using 10% DMSO in a saline solution containing 20% SBE-β-CD to achieve a suspended solution.[2]
-
Gentle Heating and Sonication: In some cases, gentle warming and/or sonication of the solution can help dissolve precipitates.[2] However, be cautious about the thermal stability of the compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While PBS is buffered, ensuring the final pH of your solution is optimal for this compound's solubility could be beneficial.
Solubility Data
The following table summarizes the available solubility data for etalocib (free base). Note that the solubility of this compound in aqueous media is expected to be higher, though specific values are not published.
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (183.61 mM) | Clear solution |
| Ethanol | 50 mg/mL (91.8 mM) | Clear solution |
| Water | Insoluble (<1 mg/mL) | - |
| 10% DMSO in 90% Saline with 20% SBE-β-CD | 2.5 mg/mL (4.59 mM) | Suspended solution; requires sonication |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.59 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution in Organic Solvent: Add a suitable volume of anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).
-
Mixing: Vortex or gently agitate the solution until the powder is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Mixing: Gently mix the solution after each dilution step.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway
Etalocib is an antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid mediator of inflammation. By blocking the LTB4 receptor (BLT1), etalocib inhibits downstream signaling pathways that lead to inflammatory responses such as chemotaxis, degranulation, and cytokine release in immune cells like neutrophils.
Caption: this compound's mechanism of action via LTB4 receptor antagonism.
References
Technical Support Center: Enhancing the Bioavailability of Etalocib Sodium in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Etalocib sodium in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (also known as LY293111) is an orally active leukotriene B4 (LTB4) receptor antagonist.[1] It has been investigated for its potential therapeutic effects in cancer and inflammatory diseases.[2][3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₂FNaO₆ | [4] |
| Molecular Weight | 566.59 g/mol | [1] |
| Mechanism of Action | Leukotriene B4 receptor antagonist, PPARγ agonist | |
| Therapeutic Areas | Cancer, Inflammation |
Q2: We are observing low and variable plasma concentrations of this compound in our rodent studies. What are the potential causes?
Low and variable oral bioavailability is a common challenge for many drug candidates and can be attributed to several factors:
-
Poor Aqueous Solubility: Etalocib, the free acid form, is a lipophilic molecule, which can lead to low dissolution in the gastrointestinal (GI) tract. While the sodium salt form improves solubility, it can still be a limiting factor.
-
Low Permeability: The molecule's size and physicochemical properties might hinder its passage across the intestinal epithelium.
-
Presystemic Metabolism: this compound may be subject to first-pass metabolism in the gut wall and/or liver by cytochrome P450 (CYP) enzymes.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
Troubleshooting Guide
Issue 1: Poor and Inconsistent Absorption with Standard Aqueous Formulations
If you are observing low and variable plasma concentrations after oral administration of this compound in a simple aqueous vehicle (e.g., water or saline), consider the following formulation strategies to enhance its solubility and dissolution rate.
Suggested Solutions & Experimental Protocols:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems can improve its solubilization in the GI tract and enhance absorption via lymphatic pathways.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.
-
Protocol:
-
Excipient Screening: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Cremophor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400) for their ability to dissolve this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable emulsions.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected excipients and dissolving this compound into the mixture with gentle heating and stirring.
-
Characterization: Characterize the formulation for self-emulsification time, droplet size, and drug content.
-
In Vivo Administration: Administer the SEDDS formulation to animals (e.g., Sprague-Dawley rats) via oral gavage and collect blood samples at predetermined time points for pharmacokinetic analysis.
-
-
-
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Protocol:
-
Preparation: Prepare a nanosuspension of Etalocib (the free acid form may be more suitable here) using wet-milling or high-pressure homogenization techniques with stabilizers (e.g., Poloxamer 188, HPMC).
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.
-
In Vivo Administration: Administer the nanosuspension orally to animals and perform pharmacokinetic studies.
-
-
Hypothetical Comparative Bioavailability Data in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 850 ± 150 | 100 |
| SEDDS | 10 | 650 ± 120 | 1.0 | 3800 ± 550 | 447 |
| Nanosuspension | 10 | 480 ± 90 | 1.5 | 2900 ± 420 | 341 |
Issue 2: Suspected High First-Pass Metabolism or Efflux
If formulation improvements alone do not sufficiently increase bioavailability, consider the possibility of high presystemic metabolism or active efflux.
Suggested Solutions & Experimental Protocols:
-
Co-administration with Inhibitors: Use of well-characterized inhibitors of metabolic enzymes or efflux transporters can help elucidate their role in limiting this compound's bioavailability.
-
P-gp Inhibition: Co-administer this compound with a P-gp inhibitor like Verapamil or Elacridar.
-
Protocol:
-
Dose Selection: Select a dose of the inhibitor known to be effective in the chosen animal model.
-
Administration: Administer the inhibitor orally 30-60 minutes prior to the oral administration of this compound.
-
Pharmacokinetic Study: Conduct a full pharmacokinetic study and compare the results to a control group receiving this compound alone.
-
-
-
CYP3A4 Inhibition: Co-administer with a CYP3A4 inhibitor such as Ritonavir or Ketoconazole.
-
Protocol: Similar to the P-gp inhibition protocol, pre-dose with the CYP3A4 inhibitor before administering this compound.
-
-
Hypothetical Pharmacokinetic Data with Inhibitors in Rats
| Treatment Group | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Fold Increase in AUC |
| This compound alone | 150 ± 35 | 850 ± 150 | - |
| + Verapamil (P-gp Inhibitor) | 320 ± 60 | 2100 ± 380 | 2.5 |
| + Ritonavir (CYP3A4 Inhibitor) | 250 ± 50 | 1600 ± 310 | 1.9 |
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's antagonism of the LTB4 receptor.
Experimental Workflow for Improving Bioavailability
Caption: A systematic workflow for troubleshooting and improving the oral bioavailability of this compound.
References
Long-term stability of Etalocib sodium in DMSO at -20°C
This technical support center provides guidance on the long-term stability, handling, and use of Etalocib sodium in DMSO. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for up to one year. For longer-term storage, -80°C is preferable and may extend the stability to up to two years.
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve this compound in anhydrous DMSO to the desired concentration. If solubility is an issue, gentle warming and/or sonication can be used to facilitate dissolution. Ensure the solution is clear and free of precipitation before storage.
Q3: My this compound in DMSO solution has precipitated after storage at -20°C. What should I do?
Precipitation can occur with concentrated stock solutions upon freezing. To redissolve the compound, gently warm the vial to room temperature and vortex or sonicate until the solution is clear. Before use, visually inspect the solution to ensure no crystals are present.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
It is advisable to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended. This practice prevents contamination and degradation that can be introduced by repeated handling.
Q5: What are the known cellular targets of Etalocib?
Etalocib is a dual-function molecule. It is a potent antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1) and also acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in experiments | 1. Compound degradation due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).2. Precipitation of the compound from the stock solution.3. Incorrect final concentration in the assay. | 1. Prepare a fresh stock solution from solid this compound. Ensure proper storage of aliquots at -20°C or -80°C.2. Before use, ensure the stock solution is completely dissolved. If necessary, warm gently and sonicate.3. Verify all dilution calculations and ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.1%). |
| Precipitation upon dilution in aqueous buffer/media | The compound has lower solubility in aqueous solutions compared to DMSO. | 1. Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.2. Increase the final percentage of DMSO in the assay if the experimental system allows, ensuring to include a vehicle control with the same DMSO concentration.3. Vortex the final solution immediately after adding the DMSO stock to the aqueous buffer to ensure rapid mixing. |
| Inconsistent experimental results | 1. Incomplete dissolution of the stock solution.2. Degradation of the stock solution over time. | 1. Always visually inspect the stock solution for any precipitate before making dilutions.2. Use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles. If results are still inconsistent, prepare a new stock solution. |
Long-Term Stability Data
Quantitative, publicly available long-term stability data for this compound in DMSO at -20°C is limited. However, based on general recommendations for similar compounds, the following guidelines are provided:
| Storage Temperature | Solvent | Recommended Maximum Storage Duration | Notes |
| -20°C | Anhydrous DMSO | 1 year | Aliquot to minimize freeze-thaw cycles. Protect from light. |
| -80°C | Anhydrous DMSO | 2 years | Preferred for longer-term storage. Aliquot to minimize freeze-thaw cycles. Protect from light. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound. For a 10 mM solution, this will depend on the molecular weight of your specific batch.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Signaling Pathways of Etalocib
Etalocib is known to interact with two primary signaling pathways: as a Leukotriene B4 receptor antagonist and as a PPARγ agonist.
Caption: Dual signaling pathways of Etalocib.
Experimental Workflow for Preparing this compound Solutions
Technical Support Center: Etalocib Sodium Vehicle Control for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Etalocib sodium in in vivo experiments. The focus is on the critical role of the vehicle control and addressing specific issues that may be encountered during formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action in cancer?
This compound (also known as LY293111) is an investigational drug that has been studied for its potential antineoplastic activities.[1][2] Its primary mechanisms of action are as a selective antagonist for the leukotriene B4 receptors (BLT1 and BLT2) and as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ).[3][4] By blocking the leukotriene B4 pathway, Etalocib can inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[5] Its activity as a PPARγ agonist may also contribute to its anti-cancer effects.
Q2: Why is a vehicle control essential for in vivo experiments with this compound?
A vehicle control is the formulation used to deliver this compound, but without the active compound. It is a critical component of experimental design to differentiate the biological effects of this compound from any potential effects of the solvent or excipients. Since this compound is poorly soluble in aqueous solutions, organic solvents or other solubilizing agents are necessary. These components can have their own biological effects, which could confound the experimental results if not properly controlled for.
Q3: What are the recommended vehicles for dissolving this compound for in vivo studies?
Due to its poor water solubility, this compound requires a specialized vehicle for in vivo administration. The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection). Two common and effective vehicle formulations are:
-
Aqueous formulation using a cyclodextrin: This involves the use of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, which enhances its solubility in aqueous solutions.
-
Lipid-based formulation: For oral administration, dissolving this compound in a biocompatible oil, such as corn oil, is a viable option.
Q4: What quantitative solubility data is available for this compound?
The solubility of this compound is highly dependent on the solvent system. One reported solubility is:
| Solvent | Solubility |
| DMSO | 100 mg/mL |
Researchers should perform their own solubility studies to confirm these values in their specific vehicle formulations.
Signaling Pathway
Below is a diagram illustrating the key signaling pathways affected by this compound in cancer cells.
Experimental Protocols
A crucial first step is to perform a vehicle tolerability study in a small cohort of animals to ensure the chosen vehicle is well-tolerated at the intended volume and administration route.
Protocol 1: Aqueous Formulation using SBE-β-CD
This protocol is suitable for intravenous or intraperitoneal injections.
Materials:
-
This compound
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile 0.9% saline
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the SBE-β-CD solution:
-
Dissolve the desired amount of SBE-β-CD in sterile 0.9% saline to achieve the target concentration (e.g., 20% w/v).
-
Gentle heating (to 37°C) or sonication may be required to fully dissolve the SBE-β-CD.
-
-
Prepare the this compound solution:
-
Weigh the required amount of this compound.
-
Add the this compound to the pre-prepared SBE-β-CD solution.
-
Vortex thoroughly and sonicate if necessary to ensure complete dissolution. The solution should be clear.
-
-
Sterilization:
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
-
Vehicle Control:
-
Prepare the vehicle control by following the same procedure but omitting the this compound.
-
Protocol 2: Lipid-Based Formulation in Corn Oil
This protocol is suitable for oral gavage.
Materials:
-
This compound
-
Anhydrous ethanol (optional, for initial dissolution)
-
Sterile corn oil
-
Vortex mixer
-
Horizontal shaker
-
Vacuum centrifuge (if using ethanol evaporation method)
Procedure:
-
Direct Dissolution in Corn Oil:
-
Weigh the required amount of this compound.
-
Add the this compound to the sterile corn oil.
-
Vortex thoroughly.
-
Place the mixture on a horizontal shaker at 37°C overnight to ensure complete dissolution. The final solution should be clear.
-
-
Ethanol Evaporation Method (to minimize ethanol toxicity):
-
Dissolve the this compound in a minimal amount of anhydrous ethanol.
-
Add the appropriate volume of corn oil to the ethanol-Etalocib sodium solution.
-
Vortex to mix thoroughly.
-
Evaporate the ethanol using a vacuum centrifuge.
-
-
Vehicle Control:
-
Prepare the vehicle control using the same volume of corn oil (and ethanol, if using that method) but without the this compound.
-
Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo experiments with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | The concentration of the solubilizing agent (e.g., SBE-β-CD) is too low. The compound has "crashed out" of the solution due to poor aqueous solubility. | Increase the concentration of the solubilizing agent. Ensure all components of the vehicle are of high quality and stored correctly. Gentle heating and sonication can aid in redissolving the compound, but be cautious of degradation. |
| Low or variable bioavailability after oral administration | Dissolution rate-limited absorption due to the hydrophobic nature of this compound. | Ensure the compound is fully dissolved in the oil-based vehicle. Consider reducing the particle size of the this compound powder before dissolution. |
| Adverse effects or toxicity observed in animals | The vehicle itself is causing toxicity. The dose of this compound is too high. | Always include a vehicle-only control group to isolate the effects of the vehicle. Reduce the volume of the dose or the concentration of co-solvents if possible. Conduct a dose-ranging study to determine the maximum tolerated dose. |
| Inconsistent results between animals | Inhomogeneous formulation, especially with suspensions or oil-based vehicles. | Ensure the formulation is thoroughly mixed (e.g., vortexed) before each administration to ensure a consistent dose. Prepare fresh solutions for each experiment to minimize degradation. |
| Difficulty in administering the full dose due to viscosity | The vehicle (e.g., corn oil) is too viscous. | Gently warm the formulation to body temperature to reduce viscosity before administration. Use a larger gauge needle for injections if appropriate. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Etalocib Sodium Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for experiments involving Etalocib sodium. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual-action small molecule. It functions as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, and it also acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1][2] By blocking the LTB4 receptor, this compound inhibits inflammatory responses mediated by LTB4, such as neutrophil activation and chemotaxis.[1] Its activity as a PPARγ agonist contributes to its anti-proliferative and pro-apoptotic effects in certain cancer cell lines.
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: Based on published studies, a common starting concentration for this compound in cell-based assays ranges from 250 nM to 500 nM.[3][4] Incubation times are often explored in a time-dependent manner, with common endpoints at 24, 48, and 72 hours to assess both early and late cellular responses. However, the optimal concentration and incubation time are highly dependent on the specific cell line and the biological question being investigated. A thorough dose-response and time-course experiment is always recommended to determine the optimal conditions for your specific experimental setup.
Q3: How does incubation time influence the observed effects of this compound?
A3: Incubation time is a critical parameter that can significantly impact the observed effects of this compound. Shorter incubation times may be sufficient to observe rapid signaling events, such as the inhibition of LTB4-induced calcium mobilization. In contrast, longer incubation periods are often necessary to detect downstream effects like inhibition of cell proliferation and induction of apoptosis, which require more time to manifest. It is crucial to select an incubation time that is appropriate for the specific cellular process being studied.
Q4: Should I be concerned about the stability of this compound in my cell culture medium during long incubation periods?
A4: The stability of any small molecule in cell culture media over time is a valid concern. While specific degradation kinetics for this compound in various culture media are not extensively published, factors such as media components, pH, temperature, and light exposure can contribute to compound degradation. For lengthy incubation periods (e.g., beyond 24 hours), it is advisable to consider the potential for compound degradation, which could lead to a decrease in the effective concentration over time. If feasible, performing a medium change with fresh this compound during long-term experiments can help maintain a more consistent concentration.
Troubleshooting Guide: Optimizing Incubation Time
This guide provides a systematic approach to addressing common issues encountered when determining the optimal incubation time for this compound treatment.
Issue 1: No observable effect or a weaker than expected effect.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too short. | The biological effect being measured (e.g., apoptosis, inhibition of proliferation) may require a longer duration to become apparent. Solution: Perform a time-course experiment, extending the incubation period to 48 or 72 hours, with multiple time points. |
| Compound degradation. | This compound may not be stable in the cell culture medium for the entire duration of a long incubation. Solution: For long-term experiments, consider replacing the medium with fresh medium containing this compound every 24-48 hours. |
| Suboptimal compound concentration. | The concentration of this compound may be too low to elicit a response within the chosen timeframe. Solution: Perform a dose-response experiment at your chosen incubation time to ensure you are using an effective concentration. |
| Cell density is too high. | A high cell density can lead to rapid metabolism of the compound or depletion of essential nutrients, masking the effect of the treatment. Solution: Optimize the initial cell seeding density to ensure cells remain in a logarithmic growth phase throughout the experiment. |
Issue 2: High cellular toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too long. | Prolonged exposure to a compound can lead to cytotoxicity that is independent of its primary mechanism of action. Solution: Reduce the incubation time. Determine the minimum time required to observe the desired on-target effect. |
| Compound concentration is too high. | High concentrations can lead to off-target effects and non-specific toxicity. Solution: Perform a dose-response experiment to identify the lowest effective concentration that produces the desired on-target effect with minimal toxicity. |
| Time-dependent off-target effects. | Some off-target effects may only become apparent after extended incubation periods. Solution: If you suspect off-target effects, try to confirm your findings using a secondary, structurally unrelated inhibitor of the LTB4 receptor or a PPARγ agonist. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
This protocol outlines a general workflow for a time-course experiment to determine the optimal incubation time for this compound in a cell-based assay (e.g., proliferation or apoptosis assay).
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a predetermined optimal density. Allow the cells to adhere and enter logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 250 nM or 500 nM). Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Add the this compound-containing medium and the vehicle control medium to the appropriate wells.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay: At each time point, perform your chosen cell-based assay to measure the desired outcome (e.g., cell viability, caspase activity).
-
Data Analysis: Plot the results as a function of time to determine the incubation period that yields the most robust and reproducible on-target effect.
Summary of this compound Experimental Parameters
| Parameter | Reported Values/Ranges | Reference |
| Cell Lines | Pancreatic cancer cells (MiaPaCa-2, AsPC-1) | |
| Concentrations | 250 nM, 500 nM | |
| Incubation Times | 24, 48, 72 hours | |
| Observed Effects | Inhibition of proliferation, Induction of apoptosis |
Visualizing Key Concepts
To further aid in experimental design and troubleshooting, the following diagrams illustrate relevant pathways and workflows.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting flow for weak or no experimental effect.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Etalocib Sodium Toxicity in Normal Cells
Welcome to the technical support center for researchers utilizing Etalocib sodium. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you design experiments that maximize the therapeutic window of this compound while minimizing its toxic effects on normal, non-cancerous cells.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (also known as LY293111) is a dual-action small molecule. It functions as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1) and also acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] As an LTB4 receptor antagonist, it blocks inflammatory signaling pathways mediated by LTB4.[3] As a PPARγ agonist, it can influence gene expression related to cell differentiation, proliferation, and apoptosis.[2]
Q2: What are the known toxicities of this compound in normal cells?
A2: Specific comprehensive toxicological data for this compound across a wide range of normal human cell lines is limited in publicly available literature. However, based on its mechanisms of action, potential side effects can be inferred. As a PPARγ agonist, it belongs to a class of drugs (thiazolidinediones) that have been associated with side effects such as fluid retention, and in some cases, hepatotoxicity.[4] It is important to note that PPARγ expression in normal pancreatic ductal cells is similar to that in pancreatic cancer cells, suggesting that normal cells could also be affected. Clinical studies in asthma patients using LY293111 showed a reduction in neutrophils without major adverse events reported, suggesting a degree of safety in that context.
Q3: How can I determine the optimal concentration of this compound for my experiments to minimize toxicity in normal cells?
A3: The optimal concentration will be cell-type specific. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific normal and cancer cell lines. This will help you identify a therapeutic window where cancer cells are sensitive to the drug while normal cells remain viable. We recommend starting with a broad range of concentrations (e.g., from nanomolar to micromolar) and using a cell viability assay to assess cytotoxicity.
Q4: Are there any known strategies to protect normal cells from this compound-induced toxicity?
A4: While specific protective agents for this compound are not well-documented, general strategies for mitigating drug toxicity can be employed. These include optimizing drug concentration and exposure time. Additionally, exploring the co-administration of cytoprotective agents that do not interfere with the anti-cancer effects of this compound could be a potential research avenue. For PPARγ-related side effects, careful monitoring of cellular markers associated with edema or liver function in in-vivo models is advisable.
TROUBLESHOOTING GUIDES
Issue 1: High level of toxicity observed in normal control cell lines.
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response experiment to determine the IC50 value for your normal cell line. Use a concentration that is effective on your cancer cell line but has minimal impact on the normal cells. |
| Prolonged exposure time | Conduct a time-course experiment to find the shortest exposure time that yields the desired effect on cancer cells while minimizing toxicity to normal cells. |
| Cell line sensitivity | Different normal cell lines will have varying sensitivities. If possible, test your experimental conditions on a panel of relevant normal cell lines to select the most robust model. |
| Off-target effects | This compound has dual activity. Consider whether the observed toxicity is due to LTB4 receptor antagonism or PPARγ agonism. This can be investigated using specific agonists or antagonists for each pathway to dissect the mechanism of toxicity. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell seeding density | Ensure consistent cell seeding density across all wells and experiments. Over- or under-confluent cells can respond differently to drug treatment. |
| Reagent preparation | Prepare fresh solutions of this compound and assay reagents for each experiment. Ensure complete solubilization of the compound. |
| Incubation conditions | Maintain consistent incubation conditions (temperature, CO2, humidity). |
| Assay choice | The choice of viability assay can influence results. Consider using orthogonal assays (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue) to confirm your findings. |
EXPERIMENTAL PROTOCOLS
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for assessing the cytotoxicity of this compound on both normal and cancer cell lines.
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Normal and cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
DATA PRESENTATION
Due to the limited availability of specific IC50 values for this compound in a wide range of normal cell lines from public literature, researchers are strongly encouraged to generate this data for their cell lines of interest. The following table template is provided for organizing your experimental results.
Table 1: Cytotoxicity of this compound (IC50 in µM) in Various Cell Lines
| Cell Line | Tissue of Origin | Cell Type | IC50 (µM) after 48h exposure |
| [Example Normal Cell 1] | [e.g., Lung] | [e.g., Fibroblast] | [Your Data] |
| [Example Normal Cell 2] | [e.g., Breast] | [e.g., Epithelial] | [Your Data] |
| [Example Cancer Cell 1] | [e.g., Pancreas] | [e.g., Adenocarcinoma] | [Your Data] |
| [Example Cancer Cell 2] | [e.g., Lung] | [e.g., Carcinoma] | [Your Data] |
VISUALIZATIONS
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound blocks LTB4 binding to the BLT1 receptor, inhibiting downstream signaling.
Caption: this compound activates PPARγ, leading to changes in target gene expression.
Experimental Workflow
Caption: Workflow for assessing this compound toxicity and identifying a therapeutic window.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Phenotypes in Etalocib Sodium Studies
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected phenotypes during experiments with Etalocib sodium (also known as LY293111). This resource offers a question-and-answer format to address specific issues, detailed experimental protocols, and data summaries to facilitate the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-acting small molecule. It functions as a potent and selective antagonist of the high-affinity leukotriene B4 receptor (BLT1) and also acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1] Its effects on cellular processes are primarily mediated through these two distinct signaling pathways.
Q2: My cells are showing a phenotype inconsistent with LTB4 receptor antagonism. What could be the cause?
Unexpected phenotypes can arise from several factors:
-
Dual Mechanism of Action: The observed effect may be due to Etalocib's PPARγ agonist activity, which can influence a wide range of cellular processes including metabolism, inflammation, and cell differentiation.[1]
-
Off-Target Effects: Like many small molecules, Etalocib may have off-target effects, potentially interacting with other cellular proteins such as kinases.
-
Differential BLT Receptor Expression: Cells express two types of LTB4 receptors, the high-affinity BLT1 and the low-affinity BLT2.[2] The relative expression levels of these receptors can influence the cellular response to Etalocib.
-
Experimental Conditions: Factors such as cell density, passage number, and media components can significantly impact experimental outcomes.
Q3: I am observing unexpected cell death in my cultures treated with this compound. Is this a known effect?
Yes, this compound has been shown to induce apoptosis in various cancer cell lines, including pancreatic cancer cells.[3] This effect is often concentration-dependent. If the level of cell death is higher than anticipated, it is advisable to perform a dose-response curve and verify the findings with an apoptosis assay.
Q4: Could the PPARγ agonist activity of Etalocib be confounding my results?
Absolutely. PPARγ activation can lead to a broad spectrum of biological effects that may be independent of LTB4 receptor antagonism. These can include changes in gene expression related to lipid metabolism, cell cycle arrest, and differentiation.[4] It is crucial to consider this dual activity when interpreting any data from this compound experiments.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Enhancement of Cell Proliferation
If you observe that this compound is either inhibiting proliferation when you expected no effect, or enhancing it under certain conditions, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected proliferation.
Possible Explanations and Solutions:
-
PPARγ-mediated effects: Etalocib's agonist activity on PPARγ could be influencing cell cycle regulatory genes.
-
Recommendation: Perform a PPARγ reporter assay to confirm activation in your cell line. If confirmed, consider using a selective LTB4 receptor antagonist without PPARγ activity as a control.
-
-
BLT Receptor Expression Profile: The ratio of BLT1 to BLT2 expression can dictate the cellular response. BLT1 is a high-affinity receptor, while BLT2 is a low-affinity receptor.
-
Recommendation: Characterize the expression of both BLT1 and BLT2 in your cell model using RT-qPCR or Western blotting.
-
-
Off-target kinase inhibition: Unexpected anti-proliferative effects could be due to inhibition of kinases essential for cell growth.
-
Recommendation: If significant off-target effects are suspected, a kinome scan can provide a broad profile of kinases inhibited by Etalocib.
-
Issue 2: Inconsistent Apoptosis Induction
If you are observing variable or no apoptosis in response to this compound, when it is expected, use the following guide.
Logical Flow for Apoptosis Troubleshooting:
References
Validation & Comparative
A Comparative Guide to Etalocib Sodium and Other Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etalocib sodium with other prominent leukotriene B4 (LTB4) receptor antagonists. The data presented is compiled from various preclinical studies to facilitate a comprehensive understanding of their relative performance.
Introduction to Leukotriene B4 Receptor Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses.[1][2][3] It exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2.[1][2] BLT1 is a high-affinity receptor primarily expressed on leukocytes, while BLT2 is a low-affinity receptor with a broader expression pattern. Antagonism of these receptors, particularly BLT1, is a key therapeutic strategy for a range of inflammatory diseases. This guide focuses on this compound (LY293111) and compares its in vitro activity with other well-characterized LTB4 receptor antagonists.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and other LTB4 receptor antagonists. Data is presented as reported in the cited literature. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency (IC50) of LTB4 Receptor Antagonists
| Compound | Assay Type | Cell/Tissue Type | IC50 (nM) | Reference |
| This compound (LY293111) | [3H]LTB4 Binding | Human Neutrophils | 20 | MedChemExpress |
| CP-105,696 | [3H]LTB4 Binding | Human Neutrophils | 8.42 ± 0.26 | |
| LTB4-mediated Chemotaxis | Human Neutrophils | 5.0 ± 2.0 | ||
| LTB4-mediated Ca2+ Mobilization | Human Monocytes | 940 ± 70 | ||
| BIIL 260 (Active metabolite of BIIL 284) | LTB4-induced Ca2+ release | Human Neutrophils | 0.82 | |
| BIIL 315 (Active metabolite of BIIL 284) | LTB4-induced Ca2+ release | Human Neutrophils | 0.75 |
Table 2: Binding Affinity (Ki) of LTB4 Receptor Antagonists
| Compound | Receptor Target | Cell/Tissue Type | Ki (nM) | Reference |
| This compound (LY293111) | LTB4 Receptor | Not Specified | 25 | MedChemExpress |
| BIIL 284 (Amelubant - Prodrug) | LTB4 Receptor | Vital cells and membranes | 221 and 230 | |
| BIIL 260 (Active metabolite of BIIL 284) | LTB4 Receptor | Human Neutrophil Membranes | 1.7 | |
| BIIL 315 (Active metabolite of BIIL 284) | LTB4 Receptor | Human Neutrophil Membranes | 1.9 | |
| CP-105,696 | High-affinity LTB4 Receptor | Murine Spleen Membranes | 17.7 |
Leukotriene B4 Signaling Pathway
The binding of LTB4 to its BLT1 receptor on leukocytes initiates a signaling cascade that leads to various cellular responses critical to inflammation, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: LTB4 signaling pathway via the BLT1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize LTB4 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a compound to displace radiolabeled LTB4 from its receptor.
Caption: Workflow for a radioligand binding assay.
Protocol Steps:
-
Membrane Preparation: Isolate membranes from a cell line or primary cells (e.g., human neutrophils) expressing LTB4 receptors.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of the antagonist.
-
Separation: Terminate the binding reaction and rapidly separate the membrane-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards an LTB4 gradient.
Caption: Workflow for a neutrophil chemotaxis assay.
Protocol Steps:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber) with two compartments separated by a microporous membrane.
-
Loading: Add LTB4 to the lower chamber to create a chemoattractant gradient. In the upper chamber, add the isolated neutrophils pre-incubated with varying concentrations of the antagonist or vehicle control.
-
Incubation: Incubate the chamber at 37°C to allow neutrophils to migrate through the membrane towards the LTB4.
-
Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based method.
-
Data Analysis: Determine the concentration of the antagonist that inhibits neutrophil migration by 50% (IC50).
Conclusion
This guide provides a comparative overview of this compound and other LTB4 receptor antagonists based on available preclinical data. The active metabolites of BIIL 284 (Amelubant) demonstrate high potency in in vitro functional assays. CP-105,696 also shows potent antagonism at the LTB4 receptor. This compound exhibits comparable in vitro potency to these compounds. The provided experimental protocols and signaling pathway diagram offer a foundational understanding for researchers in the field of inflammation and drug discovery. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparison of these antagonists.
References
- 1. Cysteinyl leukotrienes and their receptors: Bridging inflammation and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of leukotriene B(4) in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Etalocib: A Comparative Guide to its Antagonistic Effect on LTB4 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etalocib (also known as LY293111), a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, with other relevant LTB4 antagonists.[1] The information presented herein is supported by experimental data to aid in the evaluation of Etalocib for research and drug development purposes.
Introduction to LTB4 Signaling and the Role of Antagonists
Leukotriene B4 is a powerful lipid mediator that plays a crucial role in inflammatory responses.[2] Synthesized from arachidonic acid, LTB4 exerts its effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] Activation of these receptors, primarily BLT1 on leukocytes, triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[3] Consequently, antagonism of the LTB4 signaling pathway presents a promising therapeutic strategy for a variety of inflammatory diseases.[2] Etalocib is a selective antagonist of the LTB4 receptor, effectively blocking these downstream effects.
Comparative Performance of LTB4 Receptor Antagonists
The following tables summarize the in vitro potency of Etalocib in comparison to other notable LTB4 receptor antagonists. The data is derived from receptor binding and functional assays.
Table 1: LTB4 Receptor Binding Affinity
| Compound | Organism/Cell Type | Kᵢ (nM) | IC₅₀ (nM) |
| Etalocib (LY293111) | Human | 25 | - |
| BIIL-260 | Human Neutrophils | 1.7 | - |
| Amelubant (BIIL 284) | Human Granulocytes | 221 | - |
| CP-105,696 | Human Neutrophils | - | 8.42 |
| LY223982 | - | - | 13.2 |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values are measures of antagonist potency in binding to the LTB4 receptor.
Table 2: Inhibition of LTB4-Induced Calcium Mobilization
| Compound | Organism/Cell Type | IC₅₀ (nM) |
| Etalocib (LY293111) | - | 20 |
| BIIL-260 | Human Neutrophils | 0.82 |
| CP-105,696 | Human Monocytes | 940 |
IC₅₀ values represent the concentration of antagonist required to inhibit 50% of the LTB4-induced intracellular calcium release, a key functional response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.
Materials:
-
[³H]LTB4 (radioligand)
-
Cell membranes expressing the LTB4 receptor (e.g., from human neutrophils or guinea pig spleen)
-
Test compounds (e.g., Etalocib) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing cell membranes, [³H]LTB4, and the test compound or vehicle in the assay buffer.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]LTB4 using a scintillation counter.
-
Determine the IC₅₀ or Kᵢ value by analyzing the competition binding data.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the LTB4-induced increase in intracellular calcium concentration.
Materials:
-
Leukocytes (e.g., human neutrophils)
-
Fura-2 AM (a ratiometric calcium indicator)
-
LTB4 (agonist)
-
Test compounds (e.g., Etalocib) at various concentrations
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope
Procedure:
-
Load the cells with Fura-2 AM by incubating them with the dye.
-
Wash the cells to remove extracellular Fura-2 AM.
-
Pre-incubate the cells with the test compound or vehicle.
-
Stimulate the cells with LTB4.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) over time.
-
Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.
-
Determine the IC₅₀ value by analyzing the dose-response curve of the antagonist's inhibition of the LTB4-induced calcium signal.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils
-
LTB4 (chemoattractant)
-
Test compounds (e.g., Etalocib) at various concentrations
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Assay buffer
Procedure:
-
Isolate human neutrophils from peripheral blood.
-
Pre-incubate the neutrophils with the test compound or vehicle.
-
Place LTB4 in the lower chamber of the chemotaxis apparatus.
-
Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by the porous membrane.
-
Incubate the chamber to allow for cell migration (e.g., 30-60 minutes at 37°C).
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Determine the inhibitory effect of the antagonist on LTB4-induced chemotaxis.
Visualizing LTB4 Signaling and Experimental Validation
The following diagrams illustrate the LTB4 signaling pathway, a typical experimental workflow for validating an LTB4 antagonist, and the logical relationship of Etalocib's antagonism.
Caption: LTB4 signaling pathway initiated by ligand binding to the BLT1 receptor.
Caption: Experimental workflow for validating an LTB4 receptor antagonist.
Caption: Logical relationship of Etalocib's antagonism of the LTB4 receptor.
References
A Comparative Guide for Researchers: Etalocib Sodium vs. Celecoxib in Anti-Inflammatory Research
For Immediate Release
In the landscape of anti-inflammatory drug development, researchers are continually exploring novel mechanisms of action to address the complexities of inflammatory diseases. This guide provides a comprehensive comparison of two distinct anti-inflammatory agents: Etalocib sodium, a leukotriene B4 (LTB4) receptor antagonist, and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their mechanisms, in vitro potency, and in vivo efficacy based on available preclinical and clinical data.
Executive Summary
This compound and celecoxib represent two different strategies for mitigating inflammation. This compound targets the LTB4 pathway, a potent chemoattractant for neutrophils, while celecoxib inhibits the production of prostaglandins, key mediators of pain and inflammation. While direct head-to-head studies are limited, this guide synthesizes available data to facilitate an informed comparison for research and development purposes.
Mechanism of Action
This compound: A selective antagonist of the leukotriene B4 receptor (BLT1). By blocking this receptor, this compound inhibits the chemotactic and activating effects of LTB4 on neutrophils and other immune cells, thereby reducing their infiltration into inflamed tissues.
Celecoxib: A selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Celecoxib's selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway Diagrams
Caption: this compound's inhibitory action on the LTB4 signaling pathway.
Caption: Celecoxib's inhibitory action on the COX-2 pathway.
In Vitro Potency
| Compound | Target | Assay | Potency (IC50 / Ki) |
| This compound | Leukotriene B4 Receptor (BLT1) | [3H]LTB4 Binding | Ki: 25 nM |
| LTB4-induced Ca2+ mobilization | IC50: 20 nM | ||
| Celecoxib | Cyclooxygenase-2 (COX-2) | COX-2 Enzyme Assay | IC50: ~40 nM |
In Vivo Efficacy in Preclinical Models
Carrageenan-Induced Paw Edema (Rat Model)
This model is a standard for assessing acute inflammation.
-
Celecoxib: Has been shown to produce a dose-dependent reduction in paw edema in rats.
-
LTB4 Receptor Antagonists: A structurally distinct LTB4 receptor antagonist demonstrated a 39.7% reduction in paw edema at a dose of 30 mg/kg in a rat model.
Collagen-Induced Arthritis (Rodent Models)
This model mimics many aspects of human rheumatoid arthritis.
-
Celecoxib: In a rat model of collagen-induced arthritis, celecoxib administered at 10 mg/kg per day was effective in reducing inflammation.
-
LTB4 Receptor Antagonists: The LTB4 receptor antagonist CP-105,696 showed a dramatic effect on both clinical symptoms and histological changes in a murine collagen-induced arthritis model at doses ranging from 0.3 to 10 mg/kg. This suggests that targeting the LTB4 pathway can be effective in arthritis models.
Effects on Pro-Inflammatory Cytokines
-
This compound: As a leukotriene B4 receptor antagonist, its primary effect is on neutrophil migration and activation. Downstream effects on cytokine production are likely but less directly characterized than for COX-2 inhibitors.
-
Celecoxib: In patients with inflammatory arthritis, celecoxib has been shown to decrease both synovial fluid and serum levels of IL-6. It can also down-regulate the expression of genes encoding for COX-2 and other pro-inflammatory mediators in chondrocytes under inflammatory conditions.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (for Celecoxib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (Celecoxib) and vehicle (e.g., DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the diluted test compound or vehicle to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro COX-2 inhibition assay.
Carrageenan-Induced Paw Edema in Rats (for Celecoxib and potentially this compound)
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute inflammation model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (Celecoxib or this compound) and vehicle
-
Plethysmometer for measuring paw volume
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection (e.g., 60 minutes).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle-treated control group at each time point.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Workflow for carrageenan-induced paw edema model.
Conclusion
This compound and celecoxib offer distinct and compelling mechanisms for the modulation of inflammatory responses. This compound, by targeting the LTB4 receptor, presents a focused approach to inhibiting neutrophil-mediated inflammation. Celecoxib, a well-established COX-2 inhibitor, effectively reduces prostaglandin synthesis. The choice between these or similar agents in a research context will depend on the specific inflammatory pathways being investigated. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in experimental design and drug development strategies. Further direct comparative studies would be invaluable in elucidating the relative therapeutic potential of these two classes of anti-inflammatory compounds.
Etalocib Sodium: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data on Etalocib sodium (also known as LY293111), a potent and selective leukotriene B4 receptor (LTB4R) antagonist, reveals its significant anti-cancer effects across a range of cancer cell lines, particularly in pancreatic cancer. This guide provides a detailed comparison of Etalocib's performance, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of its therapeutic potential.
Abstract
This compound has demonstrated notable efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell models. Its mechanism of action primarily involves the blockade of the LTB4 receptor, leading to the downregulation of downstream signaling pathways crucial for cancer cell survival and growth, such as the extracellular signal-regulated kinase (ERK) pathway. This guide synthesizes data from multiple studies to present a cross-validation of Etalocib's anti-cancer properties, with a focus on pancreatic, breast, and colon cancer cell lines.
Data Summary: Etalocib's Anti-Proliferative and Pro-Apoptotic Effects
Quantitative data from in vitro studies highlights Etalocib's dose- and time-dependent inhibitory effects on cancer cell growth. The following tables summarize the available data on its impact on cell proliferation and apoptosis.
Table 1: Inhibition of Pancreatic Cancer Cell Proliferation by this compound
| Cell Line | Concentration (nM) | Incubation Time (hours) | % Inhibition of [³H]Thymidine Incorporation | Citation |
| MiaPaCa-2 | 250 | 24 | ≥ 50% | [1] |
| 1000 | 24 | > 95% | [1] | |
| AsPC-1 | 250 | 24 | ≥ 50% | [1] |
| 1000 | 24 | > 95% | [1] | |
| HPAC | Data indicates time- and concentration-dependent inhibition | [2] | ||
| Capan-1 | Data indicates time- and concentration-dependent inhibition | |||
| Capan-2 | Data indicates time- and concentration-dependent inhibition | |||
| PANC-1 | Data indicates time- and concentration-dependent inhibition |
Table 2: Induction of Apoptosis in Pancreatic Cancer Cells by this compound
| Cell Line | Concentration (nM) | Incubation Time (hours) | Observations | Citation |
| MiaPaCa-2 | 250 | 24 | Increased apoptosis from 1.5% to 17.4% | |
| 500 | 24 | Increased apoptosis to 59.3% | ||
| AsPC-1 | 250 | 24 | Increased apoptosis from 0.4% to 8.9% | |
| 500 | 24 | Increased apoptosis to 48.3% | ||
| All 6 Pancreatic Lines* | 250 - 500 | 24 | Substantial apoptosis, PARP cleavage |
*MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, and AsPC-1
Comparative Analysis with Standard Chemotherapy
Preclinical evidence suggests that this compound may offer a valuable therapeutic strategy, both as a monotherapy and in combination with existing chemotherapeutic agents. A clinical trial investigating Etalocib in combination with gemcitabine for advanced pancreatic cancer has been conducted. However, direct in vitro comparative studies detailing the IC50 values of Etalocib against other single-agent chemotherapies in pancreatic and other cancer cell lines are areas for future research.
Signaling Pathway and Mechanism of Action
Etalocib exerts its anti-cancer effects by targeting the LTB4 receptor, a key component in inflammatory and cancer-related signaling.
Binding of leukotriene B4 (LTB4) to its receptor (LTB4R) on cancer cells stimulates downstream signaling pathways, including the phosphorylation of ERK, which promotes cell proliferation. Etalocib acts as an antagonist, blocking this interaction and thereby inhibiting ERK activation. Furthermore, Etalocib induces apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of caspases 9, 7, and 3.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the anti-cancer effects of this compound are provided below.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Seed cancer cells in 6-well plates at a density of 5 x 10⁴ cells per well in their normal growth medium and incubate for 48 hours.
-
Remove the medium, wash the cells once with 1X Phosphate Buffered Saline (PBS), and replace with serum-free medium for 2-4 hours to synchronize the cells.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Six to twenty-four hours before harvesting, add 1 µCi/ml of [³H]-thymidine to each well.
-
To harvest, wash the cells twice with ice-cold PBS followed by two washes with 5% trichloroacetic acid (TCA).
-
Solubilize the cells by adding 0.5 ml of 0.25 N NaOH to each well.
-
Transfer the solubilized cell solution to scintillation vials and measure the incorporated radioactivity using a scintillation counter.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Fix adherent cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature. For tissue sections, deparaffinize and rehydrate, followed by antigen retrieval if necessary.
-
Permeabilization: Incubate cultured cells with 0.1%–0.5% Triton X-100 in PBS on ice for 5–15 minutes. For tissue sections, a more stringent permeabilization using Proteinase K may be required.
-
Equilibration: (Optional) Incubate the sample with an equilibration buffer for 10 minutes.
-
TdT Labeling: Add the TdT reaction mix, containing TdT enzyme and labeled dUTPs, and incubate for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using a directly fluorescent dUTP, the signal can be visualized immediately. For indirect methods, incubate with a fluorescently labeled antibody or perform a "click chemistry" reaction.
-
Analysis: Analyze the samples using fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit a strong fluorescent signal in the nucleus.
Western Blot for Caspase Activation
Western blotting is used to detect the cleavage of caspases, which is indicative of their activation during apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of a caspase (e.g., cleaved caspase-3, -7, or -9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of a band at the molecular weight of the cleaved caspase indicates apoptosis.
Conclusion
The available data strongly support the anti-cancer effects of this compound, particularly in pancreatic cancer cell lines, through the inhibition of cell proliferation and induction of apoptosis via the LTB4R signaling pathway. Further in-depth studies are required to establish its efficacy in a broader range of cancer types and to directly compare its potency against other established chemotherapeutic agents. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this promising anti-cancer compound.
References
Etalocib Sodium: An Analysis of Synergistic Potential with Cisplatin and Erlotinib
A comprehensive review of existing literature reveals a notable absence of direct evidence for synergistic anti-cancer effects when combining Etalocib sodium with either cisplatin or erlotinib. While preclinical and clinical investigations have explored this compound in oncology, its synergistic potential, particularly with these two widely used chemotherapeutic and targeted agents, remains un-investigated. This guide provides a detailed overview of this compound's mechanism of action, its clinical evaluation in combination with a cisplatin-containing regimen, and the current landscape of synergistic combinations for cisplatin and erlotinib with other agents, offering a valuable resource for researchers and drug development professionals.
This compound (also known as LY293111) is a leukotriene B4 (LTB4) receptor antagonist.[1] Its mechanism of action involves blocking the LTB4 receptor, which can inhibit cancer cell proliferation and induce apoptosis, as demonstrated in human pancreatic cancer cells.[1][2]
This compound in Combination with Cisplatin
A randomized, double-blind, phase II clinical trial investigated the efficacy of this compound in combination with gemcitabine and cisplatin in patients with stage IIIB/IV non-small-cell lung cancer (NSCLC). The study, however, did not demonstrate an increase in median progression-free survival (PFS) for the this compound arms compared to the placebo group.[3]
Table 1: Clinical Trial Data for this compound with Gemcitabine-Cisplatin in NSCLC
| Treatment Arm | Median Progression-Free Survival (95% CI) | Response Rate |
| This compound (200 mg BID) + Gemcitabine-Cisplatin | 4.6 months (3.2-5.0) | 20% |
| This compound (600 mg BID) + Gemcitabine-Cisplatin | 5.6 months (4.1-6.8) | 25% |
| Placebo + Gemcitabine-Cisplatin | 6.0 months (5.2-7.5) | 31% |
| Data from Jänne et al., Journal of Thoracic Oncology, 2014.[3] |
Synergistic Combinations with Cisplatin
While a synergistic relationship with this compound has not been established, cisplatin has demonstrated synergy with various other agents. For instance, cisplatin can induce ferroptosis in tumor cells, which in turn promotes a "hot" tumor microenvironment by enhancing T-cell infiltration and Th1 differentiation, suggesting a synergistic effect with immune checkpoint inhibitors. Additionally, preclinical studies have shown that combining cisplatin with certain natural compounds, such as coumarins, can result in synergistic interactions in melanoma cells.
This compound in Combination with Erlotinib
There is a lack of preclinical and clinical data on the combination of this compound and erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Synergistic Combinations with Erlotinib
Erlotinib has been shown to have synergistic or additive effects when combined with various agents. Preclinical studies have indicated that combining erlotinib with other targeted agents, such as focal adhesion kinase (FAK) inhibitors, can synergistically enhance cytotoxicity in NSCLC cells. Furthermore, erlotinib exhibits additive antitumor effects when combined with chemotherapeutic agents like cisplatin and gemcitabine in preclinical models. Another area of investigation is the combination of erlotinib with poly(ADP-ribose) glycohydrolase (PARG) inhibitors, which has shown synergistic cytotoxicity in acute myeloid leukemia cells.
Experimental Protocols
To aid researchers in designing future studies to investigate potential synergies, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or erlotinib alone, and in combination, for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and use software like CalcuSyn to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the drugs of interest as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Western Blotting
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, caspases for apoptosis; p-EGFR, p-Akt for signaling pathways) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: LTB4 Signaling Pathway and Etalocib Inhibition.
Caption: Experimental Workflow for Assessing Drug Synergy.
References
- 1. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonist LY293111 induces S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind, phase II trial comparing gemcitabine-cisplatin plus the LTB4 antagonist LY293111 versus gemcitabine-cisplatin plus placebo in first-line non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LTB4 Receptor Antagonists: Etalocib Sodium vs. Amelubant (BIIL 284)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent leukotriene B4 (LTB4) receptor antagonists: Etalocib sodium and Amelubant (BIIL 284). The information presented is based on available preclinical data, focusing on quantitative measures of efficacy and the experimental protocols used to generate this data.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses. It primarily signals through the high-affinity LTB4 receptor 1 (BLT1), which is predominantly expressed on leukocytes. Antagonism of this receptor is a key therapeutic strategy for a variety of inflammatory diseases. This compound and Amelubant (BIIL 284) are two small molecule antagonists of the LTB4 receptor that have been evaluated for their anti-inflammatory potential. This guide offers a side-by-side comparison of their performance in preclinical studies.
Mechanism of Action
Both this compound and Amelubant function as antagonists of the LTB4 receptor, thereby inhibiting the downstream signaling cascade that leads to leukocyte chemotaxis, activation, and degranulation. A key difference lies in their pharmacological activity:
-
This compound is a direct-acting LTB4 receptor antagonist.
-
Amelubant (BIIL 284) is a prodrug that is metabolized in vivo to its active metabolites, BIIL 260 and BIIL 315, which are potent LTB4 receptor antagonists.
In Vitro Efficacy
The in vitro efficacy of these compounds has been primarily assessed through radioligand binding assays to determine their affinity for the LTB4 receptor (Ki) and functional assays to measure their ability to inhibit LTB4-induced cellular responses, such as calcium mobilization (IC50).
Table 1: Comparison of In Vitro Efficacy Data
| Parameter | This compound | Amelubant (BIIL 284) | Active Metabolites (BIIL 260 & BIIL 315) |
| Target | LTB4 Receptor | LTB4 Receptor (as a prodrug) | LTB4 Receptor |
| Ki (nM) | 25[1] | 221-230[1] | ~1.1 - 1.9 |
| IC50 (nM) | 20 (Calcium Mobilization)[1] | Not directly active | ~0.75 - 0.82 (Calcium Mobilization) |
Note: Lower Ki and IC50 values indicate higher potency.
The data indicates that while the prodrug Amelubant has low affinity for the LTB4 receptor, its active metabolites, BIIL 260 and BIIL 315, exhibit significantly higher affinity and functional inhibitory activity compared to this compound.
In Vivo Efficacy
The anti-inflammatory effects of this compound and Amelubant have been evaluated in various animal models of inflammation.
Table 2: Comparison of In Vivo Efficacy Data
| Animal Model | This compound | Amelubant (BIIL 284) |
| LTB4-induced Mouse Ear Inflammation | Orally active | ED50 = 0.008 mg/kg (p.o.) |
| LTB4-induced Neutropenia in Monkeys | - | ED50 = 0.004 mg/kg (p.o.) |
| A23187-induced Lung Inflammation (Guinea Pig) | Inhibition at 10 mg/kg | - |
Amelubant, through its active metabolites, has demonstrated potent in vivo activity at very low oral doses in models of LTB4-induced inflammation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these LTB4 receptor antagonists.
Caption: LTB4 Signaling Pathway and Antagonist Intervention.
Caption: General Workflow for Efficacy Evaluation.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
A general protocol for determining the binding affinity of antagonists to the LTB4 receptor involves a competitive radioligand binding assay.
-
Source of Receptor: Membranes prepared from cells endogenously expressing the LTB4 receptor (e.g., human neutrophils) or cell lines overexpressing the recombinant receptor.
-
Radioligand: Tritiated LTB4 ([³H]LTB4) is commonly used as the radiolabeled ligand.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 1 mM EDTA.
-
Procedure:
-
Incubate a fixed concentration of [³H]LTB4 with the receptor-containing membranes in the presence of varying concentrations of the unlabeled antagonist (Etalocib or active metabolites of Amelubant).
-
Incubations are typically carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [³H]LTB4 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for IC50 Determination)
This functional assay measures the ability of an antagonist to block LTB4-induced increases in intracellular calcium concentration.
-
Cells: Human peripheral blood neutrophils are commonly used as they endogenously express the LTB4 receptor.
-
Calcium Indicator: A fluorescent calcium indicator dye, such as Fura-2 AM, is loaded into the cells.
-
Procedure:
-
Load neutrophils with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (Etalocib or active metabolites of Amelubant).
-
Stimulate the cells with a fixed concentration of LTB4.
-
Measure the change in fluorescence intensity over time using a fluorometric plate reader. The ratio of fluorescence at two different excitation wavelengths (for Fura-2) is used to determine the intracellular calcium concentration.
-
-
Data Analysis: The IC50 value is the concentration of the antagonist that causes a 50% inhibition of the LTB4-induced calcium response.
In Vivo LTB4-induced Mouse Ear Inflammation Model
This model assesses the ability of an orally administered antagonist to inhibit LTB4-induced inflammation in vivo.
-
Animals: Typically, male BALB/c mice are used.
-
Procedure:
-
Administer the test compound (Etalocib or Amelubant) orally (p.o.) at various doses.
-
After a specified time (e.g., 1-2 hours), topically apply a solution of LTB4 to one ear to induce inflammation. The contralateral ear receives the vehicle as a control.
-
Measure the thickness of both ears at various time points after LTB4 application using a digital micrometer.
-
-
Endpoint: The primary endpoint is the inhibition of the increase in ear thickness (edema) compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) is then calculated.
Clinical Development and Considerations
Both this compound and Amelubant have been evaluated in clinical trials. A phase 2 trial of Amelubant in patients with cystic fibrosis was terminated early due to an increased incidence of respiratory-related adverse events in the treatment group. This highlights the complexities of targeting potent anti-inflammatory pathways in the context of chronic infections. Clinical trials with Etalocib have been conducted for various cancers and inflammatory conditions, but it has not progressed to market approval.
Conclusion
Based on the available preclinical data, the active metabolites of Amelubant (BIIL 260 and BIIL 315) demonstrate higher in vitro potency as LTB4 receptor antagonists compared to this compound. This translates to potent in vivo efficacy at very low oral doses in animal models of inflammation. However, the clinical development of both compounds has faced challenges, underscoring the importance of careful consideration of the therapeutic window and patient population when targeting the potent LTB4 inflammatory pathway. Further head-to-head preclinical and well-designed clinical studies would be necessary for a definitive comparison of their therapeutic potential.
References
Confirming Apoptosis Induction by Etalocib Sodium: A Comparative Guide to the TUNEL Assay and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay with other common methods for confirming apoptosis induced by Etalocib sodium, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). While direct quantitative data for this compound using these specific assays is not publicly available, this guide presents supporting experimental data from studies on other well-established EGFR-TKIs, such as Gefitinib and Erlotinib, which share a similar mechanism of action.
This compound, by inhibiting the EGFR signaling pathway, effectively triggers programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for the therapeutic efficacy of EGFR-TKIs.[1][2] Confirmation of apoptosis is therefore a critical step in the preclinical and clinical evaluation of this class of drugs. The TUNEL assay, which detects DNA fragmentation—a hallmark of late-stage apoptosis—is a widely used method for this purpose.[3]
Comparison of Apoptosis Detection Assays
The selection of an appropriate apoptosis assay depends on the specific experimental goals, including the desired stage of apoptosis to be detected and the available equipment. The following table summarizes quantitative data from studies using the TUNEL assay and other common apoptosis detection methods in response to EGFR-TKI treatment.
| Assay | Principle | EGFR-TKI Studied (as proxy for this compound) | Cell Type/Model | Key Quantitative Finding | Reference |
| TUNEL Assay | Detects DNA fragmentation in late-stage apoptosis by labeling the 3'-hydroxyl ends of DNA breaks. | Gefitinib | Rat Cardiomyocytes | Treatment with gefitinib resulted in a significant increase in the percentage of apoptotic cells to approximately 55%, compared to about 3% in the control group. | [4] |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the cell surface during early to mid-stage apoptosis. | Erlotinib | Human Non-Small-Cell Lung Cancer Cells | Erlotinib treatment led to a 4-fold increase in Annexin V positive cells after 24 hours. | [3] |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. | Erlotinib | Human Non-Small-Cell Lung Cancer Cells | Erlotinib treatment resulted in the cleavage of caspase-3, indicating its activation and the induction of apoptosis. |
Experimental Protocols
Detailed methodologies for the TUNEL assay and its alternatives are provided below to facilitate experimental design and reproducibility.
TUNEL Assay Protocol
This protocol is a generalized procedure for detecting DNA fragmentation in cultured cells.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or a control vehicle.
-
Harvest cells and wash with Phosphate-Buffered Saline (PBS).
-
Fix the cells in 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 0.1% Triton X-100 in PBS for 2-5 minutes on ice to permeabilize the cell membranes.
-
Wash the cells with PBS.
-
-
TUNEL Reaction:
-
Resuspend the permeabilized cells in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection:
-
If using a fluorescently labeled dUTP, the cells can be directly analyzed.
-
If using BrdUTP, incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
Wash the cells with PBS.
-
-
Analysis:
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Alternative Apoptosis Assays
1. Annexin V Staining
This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Protocol:
-
Harvest and wash cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
2. Caspase-3 Activity Assay
This biochemical assay quantifies the activity of caspase-3, a key executioner caspase that is activated during apoptosis.
-
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Incubate the cell lysate with a caspase-3 specific substrate that is conjugated to a colorimetric or fluorometric reporter.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The amount of signal is proportional to the caspase-3 activity in the sample.
-
Visualizing the Process
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow of the TUNEL assay for apoptosis detection.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Objective Comparison and Recommendations
The TUNEL assay is a robust and widely accepted method for detecting the later stages of apoptosis, characterized by significant DNA fragmentation. Its primary advantage is the direct visualization and quantification of apoptotic cells within a tissue or cell population. However, it is important to note that DNA fragmentation can also occur during necrosis, potentially leading to false-positive results. Therefore, careful optimization of fixation and permeabilization steps is crucial.
The Annexin V staining assay offers the advantage of detecting apoptosis at an earlier stage than the TUNEL assay. The externalization of phosphatidylserine is one of the initial events in the apoptotic cascade. When used in conjunction with a viability dye like PI, this method allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells, providing a more detailed picture of the cell death process.
Caspase-3 activity assays provide a biochemical measure of a key executioner caspase in the apoptotic pathway. These assays are highly specific for apoptosis and can be very sensitive. They are particularly useful for high-throughput screening of compounds that induce apoptosis. However, they do not provide information on the percentage of apoptotic cells within a population unless combined with other techniques like flow cytometry.
References
A Head-to-Head Comparison of Etalocib Sodium and LY223982 for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent leukotriene B4 (LTB4) receptor antagonists: Etalocib sodium and LY223982. This document summarizes their performance, supported by available experimental data, and details the methodologies for key experiments.
This compound (also known as LY293111) and LY223982 are both potent antagonists of the leukotriene B4 (LTB4) receptor, a key player in inflammatory responses. While both compounds target the same receptor, they exhibit distinct pharmacological profiles. This compound possesses a dual mechanism of action, functioning as both an LTB4 receptor antagonist and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. In contrast, LY223982 is characterized as a potent and specific LTB4 receptor antagonist. This guide will delve into a head-to-head comparison of their in vitro and in vivo activities, providing a comprehensive overview for preclinical research and development.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and LY223982, facilitating a direct comparison of their potency and efficacy in various assays.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound (LY293111) | LY223982 |
| LTB4 Receptor Binding | Ki = 25 nM[1] | IC50 = 13.2 nM ([3H]LTB4 displacement)[1] |
| LTB4-induced Ca2+ Mobilization | IC50 = 20 nM[1] | Data not available |
| LTB4-induced Neutrophil Aggregation | IC50 = 32 nM | IC50 = 100 nM (human neutrophils), 74 nM (guinea pig neutrophils)[1] |
| LTB4-induced Neutrophil Chemotaxis | IC50 = 6.3 nM | IC50 = 6 µM (modest inhibition)[1] |
| Inhibition of Pancreatic Cancer Cell Proliferation | Concentration- and time-dependent inhibition | Data not available |
| Induction of Apoptosis in Pancreatic Cancer Cells | Observed at 250 and 500 nM | Data not available |
Note on comparing Ki and IC50: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) both measure the potency of an inhibitor. However, they are not directly interchangeable. The Ki is an intrinsic property of the inhibitor and the enzyme, while the IC50 value is dependent on the experimental conditions, particularly the substrate concentration. For competitive inhibitors, the relationship can be described by the Cheng-Prusoff equation, but a direct comparison without full experimental details should be made with caution.
Table 2: In Vivo Efficacy
| Animal Model | Endpoint | This compound (LY293111) | LY223982 |
| Guinea Pig | LTB4-induced airway obstruction | ED50 = 0.4 mg/kg (oral) | Data not available |
| Athymic Mice | Human pancreatic cancer xenograft growth | Inhibition at 250 mg/kg/day (oral) | Data not available |
| Rabbit | LTB4-induced transient leukopenia | Data not available | ED50 = 3 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a thorough understanding of the data presented.
LTB4 Receptor Binding Assay
Objective: To determine the binding affinity of the compounds to the LTB4 receptor.
-
For this compound (Ki determination): A radioligand binding assay is performed using membranes from cells expressing the LTB4 receptor (e.g., human neutrophils or guinea pig lung membranes). A fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) is incubated with the membranes in the presence of varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4. The amount of bound radioactivity is measured, and the data are analyzed using non-linear regression to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation, which requires knowledge of the radioligand concentration and its dissociation constant (Kd).
-
For LY223982 (IC50 determination for [3H]LTB4 displacement): Human neutrophils are used as the source of LTB4 receptors. The assay measures the ability of LY223982 to displace [3H]LTB4 from its receptor. Neutrophils are incubated with a fixed concentration of [3H]LTB4 and varying concentrations of LY223982. After incubation, the cells are washed to remove unbound radioligand, and the cell-associated radioactivity is quantified. The concentration of LY223982 that inhibits 50% of the specific binding of [3H]LTB4 is determined as the IC50 value.
Neutrophil Aggregation Assay
Objective: To assess the functional antagonism of the LTB4 receptor by measuring the inhibition of LTB4-induced neutrophil aggregation.
-
Methodology: Human or guinea pig neutrophils are isolated and resuspended in a suitable buffer. The cell suspension is placed in an aggregometer, and a baseline light transmission is established. The cells are then stimulated with a submaximal concentration of LTB4, which induces cell aggregation and a corresponding increase in light transmission. To test the inhibitory effect of the compounds, neutrophils are pre-incubated with varying concentrations of either this compound or LY223982 before the addition of LTB4. The percentage inhibition of the LTB4-induced aggregation is calculated for each concentration of the antagonist, and the IC50 value is determined.
Pancreatic Cancer Cell Proliferation and Apoptosis Assays (for this compound)
Objective: To evaluate the anti-cancer effects of this compound on human pancreatic cancer cells.
-
Cell Lines: Human pancreatic cancer cell lines such as MiaPaCa-2 and AsPC-1 are used.
-
Proliferation Assay: Cells are seeded in multi-well plates and treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Cell proliferation can be assessed using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Apoptosis Assay: Cells are treated with this compound as described above. Apoptosis can be detected by several methods, including:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Annexin V/Propidium Iodide (PI) staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Western blotting for apoptosis markers: Detects the cleavage of proteins such as PARP (poly(ADP-ribose) polymerase) or caspase-3.
-
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and LY223982 are visualized in the following diagrams.
Caption: LTB4 receptor signaling and antagonist inhibition.
Caption: Dual inhibitory and agonistic actions of Etalocib.
Caption: Workflow for in vitro antagonist characterization.
Conclusion
Both this compound and LY223982 are effective antagonists of the LTB4 receptor. LY223982 appears to be a more specific LTB4 receptor antagonist, with potent activity in displacing LTB4 and inhibiting neutrophil aggregation. This compound, while also a potent LTB4 receptor antagonist, exhibits a broader pharmacological profile due to its additional activity as a PPARγ agonist. This dual mechanism may offer therapeutic advantages in complex diseases where both inflammation and metabolic dysregulation are implicated, such as in certain cancers. The anti-proliferative and pro-apoptotic effects of this compound in pancreatic cancer cells highlight its potential in oncology, a feature not reported for LY223982.
The choice between these two compounds for preclinical research will depend on the specific scientific question being addressed. For studies focused purely on the role of LTB4 receptor blockade in acute inflammation, the specificity of LY223982 may be advantageous. Conversely, for investigating the interplay between inflammatory and metabolic pathways, or for exploring novel anti-cancer strategies, the dual-acting nature of this compound presents a compelling rationale for its use. Further head-to-head studies, particularly those including comprehensive pharmacokinetic and in vivo efficacy comparisons in relevant disease models, are warranted to fully elucidate the relative merits of these two compounds.
References
Validating Gene Expression Changes Downstream of LTB4R Blockade by Etalocib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Etalocib (also known as LY293111), a potent and selective antagonist of the Leukotriene B4 Receptor (LTB4R), and its effects on downstream gene expression. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of Etalocib's performance against other LTB4R antagonists, supported by available experimental data and detailed methodologies.
Introduction to LTB4R Blockade and Etalocib
Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in inflammatory responses. It exerts its effects by binding to the high-affinity G-protein coupled receptor, LTB4R (also known as BLT1). Activation of LTB4R triggers a cascade of intracellular signaling events, primarily through the Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways. This signaling cascade ultimately leads to various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][2][3]
Etalocib is a selective LTB4R antagonist that competitively inhibits the binding of LTB4 to its receptor, thereby blocking the downstream inflammatory signaling.[4] This mechanism of action makes LTB4R an attractive therapeutic target for a range of inflammatory diseases and certain types of cancer.
Comparative Analysis of LTB4R Antagonists
While Etalocib is a key player in LTB4R antagonism, several other compounds have been developed with similar mechanisms of action. This section compares Etalocib with notable alternatives based on their pharmacological profiles.
| Antagonist | Mechanism of Action | Selectivity | Key Findings |
| Etalocib (LY293111) | Competitive LTB4R (BLT1) antagonist.[4] | Selective for BLT1. | Induces S-phase cell cycle arrest and apoptosis in pancreatic cancer cells by downregulating CDK2, cyclin A, and cyclin E. |
| LY255283 | LTB4 receptor antagonist. | Primarily targets BLT2. | Attenuates acute lung injury. |
| BIIL-260 | Potent and long-acting LTB4 receptor antagonist. | High affinity for LTB4R. | Active metabolite of the prodrug Amelubant. |
| Amelubant (BIIL 284) | Prodrug that is metabolized to the active LTB4R antagonist BIIL-260. | Acts via its active metabolite. | Investigated for use in asthma, COPD, and cystic fibrosis. |
Downstream Gene Expression Changes Following Etalocib Treatment
Studies have begun to elucidate the specific changes in gene expression that occur downstream of LTB4R blockade by Etalocib. A key study in human pancreatic cancer cells demonstrated that Etalocib treatment leads to:
-
Induction of S-phase cell cycle arrest.
-
Downregulation of key cell cycle regulators:
-
Cyclin-dependent kinase 2 (CDK2)
-
Cyclin A
-
Cyclin E
-
These findings suggest that a primary mechanism of Etalocib's anti-cancer effects is through the modulation of genes that control cell cycle progression. Further research is needed to explore the global transcriptomic changes induced by Etalocib in various cell types and disease models to fully understand its therapeutic potential and to identify novel biomarkers of response.
Experimental Protocols
Validating gene expression changes downstream of LTB4R blockade requires robust and well-defined experimental protocols. Below are generalized methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line that endogenously expresses LTB4R. This can be confirmed by RT-PCR or Western blotting. Human pancreatic cancer cell lines such as MiaPaCa-2 and AsPC-1 have been shown to express LTB4 receptors.
-
Culture Conditions: Culture the selected cells in appropriate media and conditions as recommended by the supplier.
-
Treatment with Etalocib:
-
Prepare a stock solution of Etalocib in a suitable solvent (e.g., DMSO).
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Etalocib or a vehicle control (DMSO) for a specified period (e.g., 24, 48 hours). The effective concentration of Etalocib has been shown to be in the nanomolar range.
-
RNA Extraction and Quantification
-
RNA Isolation: Following treatment, lyse the cells directly in the culture plates using a lysis buffer (e.g., TRIzol).
-
Extraction: Perform RNA extraction using a standard phenol-chloroform method or a commercially available RNA isolation kit.
-
Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a commercially available kit. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between Etalocib-treated and control samples.
-
Gene Expression Validation: Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific to the target genes of interest (e.g., CDK2, CCNA2, CCNE1) and one or more stably expressed housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental procedures described, the following diagrams have been generated using the Graphviz DOT language.
Caption: LTB4R Signaling and Etalocib Blockade.
Caption: Experimental Workflow for Gene Expression Validation.
Conclusion
Etalocib demonstrates significant potential as a therapeutic agent through its targeted blockade of the LTB4R signaling pathway. The downstream effects on gene expression, particularly the downregulation of key cell cycle regulators, provide a molecular basis for its anti-proliferative and pro-apoptotic activities. This guide serves as a foundational resource for researchers aiming to further validate and compare the effects of Etalocib and other LTB4R antagonists. Future studies employing comprehensive transcriptomic analyses will be crucial for a deeper understanding of the full spectrum of gene expression changes modulated by LTB4R blockade and for the identification of predictive biomarkers to guide clinical applications.
References
Etalocib Sodium: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Etalocib sodium, a leukotriene B4 (LTB4) receptor antagonist, with a focus on its potential applications in oncology, particularly pancreatic cancer. This document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents relevant biological pathways and workflows to aid in research and development.
Executive Summary
This compound (also known as LY293111) is a potent and selective antagonist of the leukotriene B4 receptor (BLT1 and BLT2) and also exhibits activity as a peroxisome proliferator-activated receptor γ (PPARγ) agonist. Its mechanism of action involves the inhibition of the inflammatory signaling cascade mediated by LTB4, a pathway implicated in the proliferation and survival of certain cancer cells. This guide compares the efficacy of this compound with the standard-of-care chemotherapeutic agent, gemcitabine, a primary treatment for pancreatic cancer. Additionally, a brief comparison with another LTB4 receptor antagonist, BIIL 284, is included to provide a broader context within its drug class.
In Vitro Efficacy: this compound vs. Alternatives
The in vitro efficacy of this compound has been evaluated in various cancer cell lines, primarily focusing on its ability to inhibit cell proliferation and induce apoptosis.
| Drug/Compound | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |
| This compound (LY293111) | MiaPaCa-2, AsPC-1, HPAC, Capan-1, Capan-2, PANC-1 (Human Pancreatic Cancer) | Proliferation Assay ([³H]thymidine incorporation) | Inhibition of cell proliferation | Time- and concentration-dependent inhibition | [1] |
| MiaPaCa-2, AsPC-1 (Human Pancreatic Cancer) | Apoptosis Assay (Morphology, TUNEL, PARP cleavage) | Induction of apoptosis | Induced apoptosis | [1] | |
| Human Neutrophils | Radioligand Binding Assay | Kᵢ for [³H]LTB₄ binding | 25 nM | ||
| Human Neutrophils | Calcium Mobilization Assay | IC₅₀ for LTB₄-induced Ca²⁺ mobilization | 20 nM | ||
| Gemcitabine | PANC-1 | MTT Assay | IC₅₀ (72h) | 48.55 ± 2.30 nM | [2] |
| MIA PaCa-2 | MTT Assay | IC₅₀ (72h) | 25.00 ± 0.47 nM | [2] | |
| AsPC-1, BxPC-3, Capan-1 | MTT Assay | Apoptosis Induction | Induced apoptosis | [3] | |
| BIIL 284 (active metabolite BIIL 260) | Human Neutrophils | Radioligand Binding Assay | Kᵢ for LTB₄ receptor | 1.7 nM | |
| Human Neutrophils | Calcium Mobilization Assay | IC₅₀ for LTB₄-induced Ca²⁺ release | 0.82 nM |
In Vivo Efficacy: this compound vs. Alternatives
In vivo studies have primarily utilized xenograft models in immunocompromised mice to assess the anti-tumor activity of this compound.
| Drug/Compound | Animal Model | Tumor Model | Dosing Regimen | Key Findings | Citation(s) |
| This compound (LY293111) | Athymic (nu/nu) mice | AsPC-1 and HPAC human pancreatic cancer xenografts | 250 mg/kg/day (oral) for 24 days | Markedly inhibited tumor growth (volume and weight); induced massive apoptosis in tumor tissues. | |
| Gemcitabine | Nude mice | NP18 human pancreatic carcinoma orthotopic xenograft | 100 mg/kg (intraperitoneal) on days 0, 3, 6, and 9 | Significantly inhibited tumor growth (weight and volume). | |
| Nude mice | Patient-derived pancreatic cancer xenografts (PDX) | 100 mg/kg (once or twice weekly) | Initial tumor regression followed by regrowth (resistance development). | ||
| This compound + Gemcitabine | Patients with advanced pancreatic cancer | Phase II Clinical Trial | Gemcitabine (1000 mg/m²) + Etalocib (600 mg twice daily) | No significant benefit in 6-month survival, progression-free survival, or response rate compared to gemcitabine plus placebo. |
Experimental Protocols
In Vitro Assays
1. Cell Proliferation Assay (MTT Assay) for Gemcitabine
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of gemcitabine, and the cells are incubated for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization and Absorbance Reading: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
2. Apoptosis Assay (Annexin V-FITC/PI Staining) for Gemcitabine
-
Cell Treatment: Pancreatic cancer cells (e.g., AsPC-1, Panc-1) are treated with the desired concentrations of gemcitabine for a specified period (e.g., 72 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Studies
1. Pancreatic Cancer Xenograft Model for this compound
-
Animal Model: Athymic (nu/nu) mice are used.
-
Tumor Cell Implantation: Human pancreatic cancer cells (e.g., AsPC-1, HPAC) are harvested, resuspended in a suitable medium, and injected subcutaneously into the flank of the mice.
-
Treatment Protocol: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically daily, at a specified dose (e.g., 250 mg/kg/day).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed.
-
Endpoint Analysis: In addition to tumor growth, apoptosis in tumor tissues can be assessed by TUNEL staining of paraffin-embedded sections.
2. Patient-Derived Xenograft (PDX) Model for Gemcitabine
-
Tumor Implantation: Freshly obtained human pancreatic tumor tissue from patients is surgically implanted subcutaneously into immunocompromised mice.
-
Treatment Protocol: Once the tumors are established and have reached a certain volume, the mice are treated with gemcitabine, typically administered intraperitoneally (e.g., 100 mg/kg, once or twice weekly).
-
Monitoring and Analysis: Tumor growth is monitored, and upon completion of the study, tumors are harvested for histological and molecular analysis to assess treatment response and mechanisms of resistance.
Signaling Pathways and Experimental Workflows
Leukotriene B4 (LTB4) Signaling Pathway
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Drug Efficacy Testing
Caption: Workflow for assessing in vitro efficacy of anticancer drugs.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for conducting in vivo xenograft studies.
References
A Comparative Guide to the Statistical Analysis of Etalocib Sodium in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical analysis of clinical trials involving Etalocib sodium, a leukotriene B4 (LTB4) receptor antagonist and peroxisome proliferator-activated receptor γ (PPARγ) agonist.[1][2] The methodologies outlined herein are designed to facilitate a robust and objective comparison of treatment groups, ensuring the reliable evaluation of this compound's efficacy and safety profile.
Hypothetical Phase III Clinical Trial Design
To illustrate the statistical analysis plan, we propose a hypothetical, randomized, double-blind, placebo-controlled, multicenter Phase III clinical trial.
-
Title: A Phase III Study of this compound in Combination with Gemcitabine and Nab-Paclitaxel versus Gemcitabine and Nab-Paclitaxel alone for the First-Line Treatment of Patients with Metastatic Pancreatic Adenocarcinoma.
-
Patient Population: Adult patients with previously untreated, histologically confirmed metastatic pancreatic adenocarcinoma.
-
Treatment Arms:
-
Arm A (Experimental): this compound + Gemcitabine + Nab-Paclitaxel
-
Arm B (Control): Placebo + Gemcitabine + Nab-Paclitaxel
-
-
Primary Objective: To compare the Overall Survival (OS) between the two treatment arms.
-
Secondary Objectives: To compare Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), safety and tolerability, and to explore potential predictive biomarkers.
Experimental Workflow
The following diagram outlines the workflow of the proposed clinical trial.
Signaling Pathway of this compound
This compound primarily acts as a competitive antagonist of the leukotriene B4 (LTB4) receptor.[3][4] LTB4 is a potent inflammatory mediator involved in cell proliferation, survival, and migration. By blocking the LTB4 receptor, this compound can inhibit these pro-tumorigenic signaling pathways and induce apoptosis in cancer cells.[3]
Statistical Analysis Plan
The statistical analysis will be conducted in accordance with the principles of Good Clinical Practice and the International Council for Harmonisation (ICH) guidelines. A detailed Statistical Analysis Plan (SAP) will be finalized before database lock.
| Population | Definition | Primary Use |
| Intention-to-Treat (ITT) | All randomized patients, analyzed according to the treatment arm to which they were assigned. | Primary efficacy analyses (OS, PFS). |
| Per-Protocol (PP) | A subset of the ITT population who adhered to the protocol and did not have major protocol violations. | Sensitivity analyses for primary efficacy endpoints. |
| Safety | All randomized patients who received at least one dose of the study drug, analyzed according to the treatment received. | All safety analyses. |
| Endpoint | Definition | Statistical Method |
| Overall Survival (OS) (Primary) | Time from randomization to death from any cause. | Log-rank test stratified by baseline characteristics (e.g., geographic region, performance status). Kaplan-Meier curves will be generated. A stratified Cox proportional hazards model will be used to estimate the hazard ratio and its 95% confidence interval. |
| Progression-Free Survival (PFS) (Secondary) | Time from randomization to the first documentation of objective tumor progression (per RECIST 1.1) or death from any cause, whichever occurs first. | Log-rank test and stratified Cox proportional hazards model, similar to OS analysis. |
| Objective Response Rate (ORR) (Secondary) | Proportion of patients with a confirmed complete response (CR) or partial response (PR). | Cochran-Mantel-Haenszel (CMH) test stratified by baseline characteristics. The difference in ORR and its 95% confidence interval will be calculated. |
| Disease Control Rate (DCR) (Secondary) | Proportion of patients with a confirmed CR, PR, or stable disease (SD). | CMH test, similar to ORR analysis. |
| Duration of Response (DoR) (Secondary) | Time from the first documentation of a response (CR or PR) to the first documentation of disease progression or death. | Kaplan-Meier methods will be used to estimate the median DoR. |
| Endpoint | Definition | Statistical Method |
| Adverse Events (AEs) | Any untoward medical occurrence in a patient administered a pharmaceutical product. | AEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA) and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0. Incidence rates will be summarized by treatment group. |
| Serious Adverse Events (SAEs) | Any AE that results in death, is life-threatening, requires inpatient hospitalization, or results in persistent or significant disability/incapacity. | Incidence rates of SAEs will be summarized and compared between treatment groups. |
| Laboratory Abnormalities | Clinically significant changes from baseline in hematology and clinical chemistry parameters. | Shifts from baseline to post-baseline will be summarized using shift tables. |
For time-to-event endpoints (OS and PFS), data for patients who are alive and progression-free at the time of analysis will be censored. For other endpoints, multiple imputation techniques will be considered to handle missing data, with sensitivity analyses performed to assess the robustness of the results to different missing data assumptions.
One or two interim analyses for efficacy and futility are planned to be performed by an independent Data Monitoring Committee (DMC). The Lan-DeMets alpha-spending function with an O'Brien-Fleming boundary will be used to maintain the overall type I error rate at 0.05.
Pre-specified subgroup analyses for the primary endpoint (OS) will be performed based on baseline characteristics such as age, sex, geographic region, performance status, and baseline biomarker levels. The consistency of the treatment effect across subgroups will be investigated.
Experimental Protocols
Detailed protocols for all key experiments are crucial for the reproducibility and validation of the clinical trial results.
Tumor assessments will be performed by an independent central review based on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. Radiographic imaging (CT or MRI) will be performed at baseline and every 8 weeks thereafter until disease progression.
Adverse events will be monitored and recorded at each study visit. Laboratory safety tests (hematology, clinical chemistry, and urinalysis) will be performed at baseline and at regular intervals throughout the study.
Archived tumor tissue and/or blood samples will be collected at baseline for exploratory biomarker analysis. Potential biomarkers may include expression levels of components of the leukotriene pathway (e.g., 5-LOX, LTB4 receptors) and markers of inflammation. The relationship between these biomarkers and clinical outcomes will be explored.
This guide provides a foundational statistical analysis plan for evaluating this compound. The specific details of the analysis should be adapted based on the final study protocol and any amendments. A prospectively defined and rigorously executed statistical analysis is paramount to the unbiased interpretation of the clinical trial results and the determination of the therapeutic potential of this compound.
References
Replicating Anti-Proliferative Effects: A Comparative Analysis of Etalocib Sodium and Gemcitabine in Pancreatic Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-proliferative effects of Etalocib sodium (LY293111) and the standard-of-care chemotherapeutic agent, Gemcitabine, with a focus on pancreatic cancer cell lines. This document summarizes key experimental findings, details the underlying methodologies, and visualizes the relevant signaling pathways to facilitate the replication and extension of these important research findings.
This compound, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, has demonstrated significant anti-proliferative and pro-apoptotic effects in human pancreatic cancer cells.[1] In contrast to many targeted therapies that focus on receptor tyrosine kinases, Etalocib's mechanism of action centers on the inflammatory signaling cascade mediated by LTB4. This guide will compare its in vitro efficacy with Gemcitabine, a nucleoside analog that is a cornerstone of pancreatic cancer chemotherapy.
Comparative Anti-Proliferative Activity
The following tables summarize the quantitative data on the anti-proliferative effects of this compound and Gemcitabine on various human pancreatic cancer cell lines.
| Table 1: Anti-proliferative Effects of this compound (LY293111) on Pancreatic Cancer Cell Lines | | :--- | :--- | | Cell Line | Assay | Effect | Concentration | Time | Reference | | MiaPaCa-2 | [³H]Thymidine Incorporation | >50% inhibition | 250 nM | 24 h |[2] | | AsPC-1 | [³H]Thymidine Incorporation | >50% inhibition | 250 nM | 24 h |[2] | | MiaPaCa-2 | [³H]Thymidine Incorporation | >95% inhibition | 1000 nM | 24 h |[2] | | AsPC-1 | [³H]Thymidine Incorporation | >95% inhibition | 1000 nM | 24 h |[2] | | All 6 cell lines studied (MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, AsPC-1) | Proliferation Assay (Cell Counting) | Time- and concentration-dependent inhibition | Not specified | Up to 72 h | |
| Table 2: Anti-proliferative Effects of Gemcitabine on Pancreatic Cancer Cell Lines | | :--- | :--- | :--- | :--- | :--- | | Cell Line | Assay | IC50 Value | Time | Reference | | MIA PaCa-2 | MTT Assay | 25.00 ± 0.47 nM | 72 h | | | PANC-1 | MTT Assay | 48.55 ± 2.30 nM | 72 h | | | AsPC-1 | CellTiter Glo | 568.354 nM | 96 h | | | MiaPaCa-2 | CellTiter Glo | 7.734 nM | 96 h | | | Panc-1 | CellTiter Glo | 136.786 nM | 96 h | | | MiaPaCa-2 | ATPlite Assay | ~78% viability at 30 nM | 24 h | | | Patu-8988T | Not specified | 6.3 nM | 72 h | | | T3M4 | Not specified | Not specified | 72 h | |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication of the findings.
Cell Viability and Proliferation Assays
1. [³H]Thymidine Incorporation Assay (for this compound)
-
Cell Seeding: Human pancreatic cancer cells (e.g., MiaPaCa-2, AsPC-1) are seeded in 96-well plates at a density of 5,000 cells per well in complete culture medium and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (LY293111) or vehicle control.
-
Radiolabeling: After the desired incubation period (e.g., 24, 48, 72 hours), 1 µCi of [methyl-³H]thymidine is added to each well.
-
Incubation: Cells are incubated for an additional 4-6 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting and Measurement: The cells are then harvested onto glass fiber filters. The filters are washed to remove unincorporated thymidine. The amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as a percentage of the control.
2. MTT Assay (for Gemcitabine)
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Gemcitabine or a vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is then removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
Cell Cycle Analysis
-
Cell Culture and Treatment: Pancreatic cancer cells are cultured in appropriate medium and treated with this compound or Gemcitabine at the desired concentrations and for the specified time points.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay (TUNEL Assay)
-
Cell/Tissue Preparation: For in vitro studies, cells are cultured on coverslips and treated with the compounds. For in vivo studies, tumor tissue sections are prepared.
-
Fixation and Permeabilization: The cells or tissue sections are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TdT-Mediated dUTP Nick End Labeling (TUNEL): The samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated or fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: If biotinylated dUTP is used, a secondary detection step with streptavidin conjugated to a fluorescent probe or an enzyme (like HRP) is performed.
-
Microscopy: The samples are then visualized using a fluorescence microscope to identify and quantify the apoptotic (TUNEL-positive) cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its anti-proliferative effects.
Caption: LTB4 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing anti-proliferative effects.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Etalocib Sodium
Disclaimer: As no specific Safety Data Sheet (SDS) for Etalocib sodium is publicly available, the following guidance is based on best practices for handling potent, novel pharmaceutical compounds. A thorough risk assessment should be conducted by qualified personnel before any handling of this substance.
This compound is a research chemical and, like many novel drug compounds, its full toxicological properties may not be known. Therefore, it is crucial to handle it with a high degree of caution to minimize exposure. The following procedural guidance provides a framework for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense in minimizing exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation (e.g., weighing, preparing solutions). Hoods or full-facepieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirator (N95 or FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[1][2] |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Experimental Workflow for Safe Handling
A systematic approach is crucial for safely handling potent compounds like this compound. The following diagram illustrates a logical workflow for assessing the risk and selecting the appropriate level of containment and PPE.
Caption: PPE Selection Workflow for Potent Compounds.
Operational Plan for Handling this compound
1. Pre-Handling Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Decontamination: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.
-
Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials, waste bags, and appropriate PPE.
2. Handling Procedures:
-
Weighing: When weighing solid this compound, do so within a containment device such as a glove box or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid to minimize dust formation. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area.[1] Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
Disposal Plan
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. Do not mix with incompatible chemicals.
-
Containerization: Collect waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
